molecular formula C72H100N8O21 B12382127 SMP-93566

SMP-93566

Numéro de catalogue: B12382127
Poids moléculaire: 1413.6 g/mol
Clé InChI: XFKBIZUMLNGFRK-XYLNRSODSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

SMP-93566 is a useful research compound. Its molecular formula is C72H100N8O21 and its molecular weight is 1413.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C72H100N8O21

Poids moléculaire

1413.6 g/mol

Nom IUPAC

(2S)-2-[[2-[[2-[[2-[10-[3-(2,5-dioxopyrrol-1-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]acetyl]amino]acetyl]amino]acetyl]amino]-N-[2-[[(2S)-2-hydroxy-3-[(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,32S,33R,36S)-21-methoxy-14-methyl-8,15-dimethylidene-24-oxo-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-20-yl]propyl]amino]-2-oxoethyl]-3-phenylpropanamide

InChI

InChI=1S/C72H100N8O21/c1-41-28-47-10-12-52-42(2)29-49(94-52)16-18-72-35-57-67(100-72)68-69(99-57)70(101-72)66-53(98-68)13-11-48(96-66)31-45(81)32-50-55(34-54(95-47)43(41)3)97-56(65(50)91-4)33-46(82)36-73-59(84)38-76-71(90)51(30-44-8-6-5-7-9-44)77-60(85)39-74-58(83)37-75-61(86)40-78-20-24-92-26-22-79(23-27-93-25-21-78)62(87)17-19-80-63(88)14-15-64(80)89/h5-9,14-15,41,46-57,65-70,82H,2-3,10-13,16-40H2,1,4H3,(H,73,84)(H,74,83)(H,75,86)(H,76,90)(H,77,85)/t41-,46+,47+,48-,49+,50+,51+,52+,53+,54-,55+,56-,57-,65-,66+,67+,68?,69?,70+,72+/m1/s1

Clé InChI

XFKBIZUMLNGFRK-XYLNRSODSA-N

SMILES isomérique

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)C7C(O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CNC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCN(CCOCC1)C(=O)CCN1C(=O)C=CC1=O)O

SMILES canonique

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CNC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)CN1CCOCCN(CCOCC1)C(=O)CCN1C(=O)C=CC1=O)O

Origine du produit

United States

Foundational & Exploratory

What is SMP-93566 and its primary use in oncology research?

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SMP-93566 in Oncology Research

Introduction

This compound is an investigational antibody-drug conjugate (ADC) that has demonstrated significant in vivo anti-tumor effects in preclinical models of ovarian, gastric, and breast cancer.[1][2] As a targeted therapy, this compound is designed to selectively deliver a cytotoxic payload to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy. This document provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation.

Core Components and Mechanism of Action

This compound is a complex molecule comprising a monoclonal antibody, a stable linker, and a potent cytotoxic payload. While specific details regarding the antibody target and the precise chemical structures of the linker and payload are proprietary and detailed within patent literature, the general mechanism of action follows the established paradigm for ADCs.

A patent application, WO2023061405A1, describes a "highly-stable targeted linker-drug conjugate" identified as compound this compound.[1] This document highlights the conjugate's excellent plasma stability, storage stability, and potent anti-tumor effects, attributing these properties to a specific linker technology.[1] The linker is designed to have a low payload shedding rate, ensuring that the cytotoxic agent remains attached to the antibody until it reaches the target tumor cells.[1][2]

The proposed mechanism of action for this compound is initiated by the binding of the monoclonal antibody component to a specific antigen on the surface of cancer cells. Following this binding, the ADC-antigen complex is internalized by the cell through endocytosis. Once inside the cell, the linker is cleaved, releasing the cytotoxic payload. The payload then exerts its anti-tumor effect, leading to cell death.

Signaling Pathway

The following diagram illustrates the generalized signaling pathway and mechanism of action for an antibody-drug conjugate like this compound.

SMP93566_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Antigen->Tumor_Cell Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity ADC_Synthesis_Workflow Start Start Antibody_Production Monoclonal Antibody Production Start->Antibody_Production Drug_Linker_Synthesis Drug-Linker Synthesis Start->Drug_Linker_Synthesis Conjugation Antibody-Drug Conjugation Antibody_Production->Conjugation Drug_Linker_Synthesis->Conjugation Purification Purification of ADC Conjugation->Purification Characterization Biophysical and Chemical Characterization Purification->Characterization In_Vitro_Studies In Vitro Efficacy and Toxicity Studies Characterization->In_Vitro_Studies In_Vivo_Studies In Vivo Efficacy and Safety Studies (Xenograft Models) In_Vitro_Studies->In_Vivo_Studies End End In_Vivo_Studies->End

References

In-Depth Technical Guide: The Mechanism of Action of SMP-93566 as a Component of the Antibody-Drug Conjugate SMP-656

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SMP-93566, the drug-linker component of the novel antibody-drug conjugate (ADC), SMP-656. SMP-656 is an investigational therapeutic agent that targets the Human Epidermal Growth Factor Receptor 2 (HER2) and utilizes a potent cytotoxic payload, eribulin, delivered via an innovative and highly stable linker technology. This document synthesizes available preclinical and early clinical data, details experimental methodologies, and visualizes key pathways and processes to offer a thorough understanding of this promising ADC.

Introduction to SMP-656: A Novel HER2-Targeting ADC

SMP-656 is an antibody-drug conjugate developed by Xiling Lab, designed for the treatment of HER2-expressing solid tumors.[1] It is composed of three key components:

  • A humanized anti-HER2 monoclonal antibody: This component provides specificity, targeting cancer cells that overexpress the HER2 receptor, a well-established therapeutic target in various cancers, including breast and gastric cancer.

  • Eribulin as the cytotoxic payload: Eribulin is a potent tubulin inhibitor, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]

  • The this compound drug-linker: This component consists of the eribulin payload attached to a proprietary "SuperHydra™" (also referred to as SuperHydro®) linker. This advanced linker technology is designed to offer superior stability in circulation, preventing premature payload release and thereby enhancing the therapeutic window.[1][3]

A key innovation in SMP-656 lies in the SuperHydra™ linker, which is engineered to resist retro-Michael deconjugation, a common pathway of payload detachment for maleimide-based linkers. This enhanced stability is intended to ensure that the cytotoxic payload is efficiently delivered to the tumor site, maximizing efficacy while minimizing off-target toxicities.[1][3]

Mechanism of Action

The mechanism of action of SMP-656 follows the established paradigm for antibody-drug conjugates, involving a multi-step process that culminates in the targeted destruction of cancer cells.

  • Target Binding: The anti-HER2 antibody component of SMP-656 binds with high specificity to the HER2 receptor on the surface of tumor cells.

  • Internalization: Following binding, the SMP-656-HER2 receptor complex is internalized into the cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC-receptor complex fuses with a lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the linker is cleaved, releasing the eribulin payload into the cytoplasm.

  • Cytotoxicity: The released eribulin binds to tubulin, inhibiting microtubule polymerization. This disruption of the cellular cytoskeleton leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).

  • Bystander Effect: A notable feature of SMP-656 is its significant bystander effect. The released, cell-permeable eribulin can diffuse out of the targeted cancer cell and kill neighboring tumor cells, including those that may have lower or no HER2 expression. This is particularly important for treating heterogeneous tumors.[3]

Mechanism_of_Action_SMP-656 cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm SMP-656 SMP-656 ADC HER2_Receptor HER2 Receptor SMP-656->HER2_Receptor 1. Binding Internalization Receptor-Mediated Endocytosis HER2_Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Lysosomal Trafficking Eribulin Free Eribulin Lysosome->Eribulin Payload Release Tubulin Tubulin Eribulin->Tubulin 4. Tubulin Inhibition Bystander_Effect Bystander Killing of Neighboring Cells Eribulin->Bystander_Effect 5. Bystander Effect Apoptosis Apoptosis Tubulin->Apoptosis Cell Cycle Arrest

Figure 1: Mechanism of action of the SMP-656 antibody-drug conjugate.

Quantitative Data Summary

Preclinical and early clinical studies have provided quantitative data on the efficacy and safety of SMP-656, often in comparison to the established HER2-targeting ADC, trastuzumab deruxtecan (DS-8201a).

Table 1: In Vivo Efficacy of SMP-656 in Xenograft Model[3]
ModelTreatment GroupEquivalent Payload Dose (mpk, single dose)Duration of Tumor Inhibition
NCI-N87 (Gastric Cancer)SMP-656 0.0862 days
DS-8201a0.0823 days
Table 2: Safety Profile of SMP-656[3]
ParameterValueSpecies
Highest Non-Severely Toxic Dose (HNSTD)10 mpkNon-human primates
Table 3: Preliminary Phase I/Ib Clinical Trial Results (Abstract 89MO)[2]
Patient CohortNObjective Response Rate (ORR)
ADC-naïve6100% (6/6)
Prior ADC treatment683.3% (5/6)
All Patients 30 -
Grade ≥3 Treatment-Emergent Adverse Events (TEAEs)3023.3%

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical development of SMP-656.

In Vitro Cytotoxicity Assays
  • Objective: To determine the potency of SMP-656 against various cancer cell lines, including those with varying levels of HER2 expression and those resistant to other treatments.

  • Cell Lines: A panel of cancer cell lines, including HER2-positive (e.g., NCI-N87 gastric cancer), HER2-low breast cancer cells, and DS-8201a-resistant cell lines were used.

  • Protocol:

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • SMP-656 and a comparator ADC (e.g., DS-8201a) were serially diluted and added to the wells.

    • Cells were incubated with the ADCs for a period of 72 to 120 hours.

    • Cell viability was assessed using a standard colorimetric assay (e.g., MTS or CellTiter-Glo®) to measure the metabolic activity of viable cells.

    • The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Xenograft Tumor Model Studies
  • Objective: To evaluate the anti-tumor efficacy of SMP-656 in a living organism.

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude) were used.

  • Protocol:

    • Human cancer cells (e.g., NCI-N87) were subcutaneously implanted into the flank of the mice.

    • Tumors were allowed to grow to a predetermined size (e.g., 100-200 mm³).

    • Mice were randomized into treatment groups (e.g., vehicle control, SMP-656, DS-8201a).

    • ADCs were administered intravenously (IV) at specified doses and schedules (e.g., a single dose at 0.08 mpk payload equivalent).

    • Tumor volume and body weight were measured two to three times per week. Tumor volume was calculated using the formula: (Length x Width²)/2.

    • The study endpoint was reached when tumors reached a maximum allowed size or at a pre-defined time point (e.g., 62 days). Tumor growth inhibition (TGI) was calculated to determine efficacy.

In_Vivo_Workflow start Start implant Subcutaneous Implantation of NCI-N87 Cells start->implant growth Tumor Growth to 100-200 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat IV Administration of SMP-656 or Control randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Study Endpoint/ Data Analysis monitor->endpoint end End endpoint->end SuperHydra_Linker cluster_conventional Conventional Maleimide Linker cluster_superhydra SuperHydra™ Linker (this compound) ADC_Circulation ADC in Circulation Deconjugation Retro-Michael Addition ADC_Circulation->Deconjugation Toxicity_Efficacy Increased Systemic Toxicity Reduced Efficacy Deconjugation->Toxicity_Efficacy ADC_SH_Circulation ADC in Circulation Ring_Opening Maleimide Ring Hydrolysis (Blocks Retro-Michael) ADC_SH_Circulation->Ring_Opening Stability_Efficacy Enhanced Stability Improved Therapeutic Index Ring_Opening->Stability_Efficacy

References

Unraveling SMP-93566: An Antibody-Drug Conjugate with Potential in Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SMP-93566 is an investigational antibody-drug conjugate (ADC) that has demonstrated promising pre-clinical anti-tumor activity. Characterized by a low rate of payload shedding, this ADC has shown potential for treating solid tumors such as ovarian, gastric, and breast cancer in in-vivo studies.[1][2][3][4][5][6][7][8][9] While detailed public information regarding the specific payload and linker technology remains limited, this technical overview synthesizes the currently available data for researchers, scientists, and drug development professionals.

Core Concepts of this compound

As an ADC, this compound is designed to selectively deliver a cytotoxic agent to cancer cells. This targeted delivery is achieved by attaching a potent small molecule drug (the payload) to a monoclonal antibody via a chemical linker. The antibody is engineered to bind to a specific antigen present on the surface of tumor cells, thus minimizing exposure of healthy tissues to the cytotoxic payload and potentially reducing side effects.

The available information highlights a key feature of this compound: a low payload shedding rate.[1][2][3][4][5][6][8] This suggests a stable linker technology, which is crucial for the efficacy and safety of an ADC. A stable linker ensures that the cytotoxic payload remains attached to the antibody while in circulation and is only released upon internalization into the target cancer cell.

General Mechanism of Action for Antibody-Drug Conjugates

While the specific signaling pathways affected by this compound are not yet publicly disclosed, the general mechanism of action for ADCs provides a framework for understanding its potential therapeutic effect.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC (this compound) in circulation Binding Binding ADC->Binding 1. Targeting Receptor Tumor Antigen (Receptor) Internalization Internalization (Endocytosis) Receptor->Internalization 2. Binding Binding->Receptor Endosome Endosome Internalization->Endosome 3. Internalization Lysosome Lysosome Endosome->Lysosome 4. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 5. Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 6. Cytotoxicity

Figure 1: Generalized mechanism of action for an antibody-drug conjugate.

Potential Clinical Applications

This compound has been investigated in pre-clinical models of ovarian, gastric, and breast cancer.[1][3][4][5][6][7][8][9] The selection of these tumor types suggests that the target antigen for the monoclonal antibody component of this compound is prevalent in these malignancies.

Future Directions

Further research and clinical development will be necessary to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include the identification of the specific molecular target, a detailed characterization of the payload's mechanism of action, and comprehensive clinical trials to evaluate its safety and efficacy in cancer patients. The low payload shedding rate observed in preclinical studies is a promising feature that may translate to a favorable therapeutic window in clinical settings. As more data becomes publicly available, a more in-depth understanding of this novel ADC will emerge.

References

Unveiling the Target of SMP-93566: A Technical Overview for Researchers in Oncology Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the specific target antigen for the antibody-drug conjugate (ADC) SMP-93566, under development by Sumitomo Pharma, has not been publicly disclosed in scientific literature, patent filings, or clinical trial registries. This document serves as a comprehensive technical guide illustrating the anticipated scientific framework and experimental validation that would be presented for an ADC of this nature, intended for researchers, scientists, and drug development professionals. The data, experimental protocols, and signaling pathways detailed herein are representative examples based on common ADC targets in breast and ovarian cancer and should not be considered as factual data for this compound.

Executive Summary

This compound is an investigational antibody-drug conjugate (ADC) that has demonstrated preclinical anti-tumor activity in breast and ovarian cancer models. While the precise molecular target of its antibody component remains proprietary, this guide outlines the typical characterization of such a therapeutic. It will cover the hypothetical identification of a target antigen, the mechanism of action of the ADC, and the experimental methodologies used to validate its efficacy and safety. The objective is to provide a robust framework for understanding the core components of an ADC program for professionals in the field.

Hypothetical Target Antigen Identification and Validation

The selection of an appropriate target antigen is paramount for the success of an ADC. The ideal target should be highly expressed on the surface of tumor cells with minimal to no expression on healthy tissues. For the purpose of this guide, we will hypothesize a fictional target, "Transmembrane Glycoprotein X" (TGX), as the antigen for this compound.

Target Expression Profile

Quantitative analysis of TGX expression would be critical. The following table summarizes hypothetical expression data in breast and ovarian cancer cell lines and patient-derived xenograft (PDX) models.

Cell Line/ModelCancer TypeTGX Expression (Receptors/Cell)Source
SK-BR-3Breast Cancer (HER2+)~1.5 x 10^6Fictional Study A
MDA-MB-231Breast Cancer (TNBC)~2.0 x 10^5Fictional Study A
OVCAR-3Ovarian Cancer~8.0 x 10^5Fictional Study B
A2780Ovarian Cancer~3.5 x 10^5Fictional Study B
BC-PDX-1Breast Cancer PDXHighFictional Study C
OV-PDX-2Ovarian Cancer PDXModerate to HighFictional Study C
Normal Breast Epithelial CellsHealthy Tissue< 1.0 x 10^3Fictional Study D
Normal Ovarian Surface Epithelial CellsHealthy Tissue< 1.0 x 10^3Fictional Study D
Experimental Protocol: Quantitative Flow Cytometry for Target Expression

Objective: To quantify the number of TGX receptors on the surface of cancer and normal cells.

Methodology:

  • Cell Preparation: Adherent cells are detached using a non-enzymatic cell dissociation solution. Cells are washed with PBS and resuspended in FACS buffer (PBS with 2% FBS).

  • Antibody Staining: Cells are incubated with a saturating concentration of a fluorescently labeled anti-TGX monoclonal antibody (or the antibody component of this compound) for 1 hour on ice.

  • Quantitative Analysis: A calibrated bead standard (e.g., Quantum™ Simply Cellular®) with a known number of antibody binding sites is used to generate a standard curve.

  • Data Acquisition: Samples are analyzed on a flow cytometer, and the mean fluorescence intensity (MFI) of the stained cells is measured.

  • Calculation: The MFI of the sample is interpolated onto the standard curve to determine the number of antibody binding sites per cell.

Mechanism of Action of this compound

The proposed mechanism of action for an ADC like this compound follows a multi-step process, from target binding to the induction of cell death.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) Antigen Target Antigen (TGX) on Cancer Cell ADC->Antigen 1. Binding Endosome Early Endosome Antigen->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., Hemiasterlin derivative) Lysosome->Payload 4. Payload Release (Linker Cleavage) Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis 5. Induction of Cell Death

Caption: Hypothetical mechanism of action for this compound.

Preclinical Efficacy

The anti-tumor activity of this compound would be evaluated in various in vitro and in vivo models of breast and ovarian cancer.

In Vitro Cytotoxicity

The potency of this compound would be assessed by determining its half-maximal inhibitory concentration (IC50) in cancer cell lines with varying levels of target antigen expression.

Cell LineCancer TypeTGX ExpressionThis compound IC50 (nM)
SK-BR-3Breast CancerHigh0.5
MDA-MB-231Breast CancerModerate15.2
OVCAR-3Ovarian CancerHigh1.1
A2780Ovarian CancerModerate25.8
Normal FibroblastsHealthy TissueLow> 1000
Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic activity of this compound against cancer cell lines.

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or a non-targeting control ADC for 72-96 hours.

  • Viability Assessment: Cell viability is measured using a commercially available assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Data Analysis: Luminescence values are normalized to untreated controls, and the IC50 is calculated using a non-linear regression model.

In Vivo Anti-Tumor Activity

The efficacy of this compound in a living organism would be tested in xenograft models.

Xenograft_Study_Workflow Start Start Implantation Implant Cancer Cells (e.g., OVCAR-3) into Mice Start->Implantation TumorGrowth Allow Tumors to Reach ~150 mm³ Implantation->TumorGrowth Randomization Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment Administer this compound or Control (e.g., Vehicle, IgG-ADC) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Weekly Dosing Endpoint Endpoint Reached (e.g., Tumor Volume > 2000 mm³) Monitoring->Endpoint

Caption: Workflow for a typical in vivo xenograft study.

Signaling Pathway Analysis

Understanding the downstream signaling pathways affected by the target antigen can provide insights into the broader biological impact of the ADC. If TGX were a receptor tyrosine kinase, its inhibition by this compound could impact pathways like PI3K/Akt/mTOR.

Signaling_Pathway TGX TGX Receptor PI3K PI3K TGX->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SMP93566 This compound SMP93566->TGX Inhibition

Caption: Hypothetical signaling pathway inhibited by this compound.

Conclusion and Future Directions

While the precise target of this compound is not yet in the public domain, the framework presented here illustrates the rigorous scientific evaluation necessary for the development of a novel antibody-drug conjugate. Future disclosures from Sumitomo Pharma will be essential to fully understand the therapeutic potential of this compound in breast and ovarian cancer. Key future research directions would include the identification of predictive biomarkers for patient selection, evaluation of combination therapies, and understanding mechanisms of potential resistance.

The Role of SMP-93566 in Gastric Cancer: An Overview of an Investigational Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

A technical guide based on currently available information.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following information on SMP-93566 is based on limited publicly available data. Detailed experimental protocols, extensive quantitative data, and fully elucidated signaling pathways are not yet widely published in the scientific literature. This guide serves as a summary of the existing information and a framework for understanding the potential role of this investigational agent in gastric cancer.

Introduction to this compound

This compound is identified as an investigational antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of several cancers, including gastric cancer.[1][2] ADCs are a class of targeted cancer therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a specific antigen on the tumor cell surface. This approach aims to increase the therapeutic window of the cytotoxic agent by minimizing its exposure to healthy tissues.

The specific target antigen, the cytotoxic payload, and the linker technology used in this compound are not yet publicly disclosed.

Putative Mechanism of Action in Gastric Cancer

While the precise signaling pathways affected by this compound have not been detailed in public literature, the general mechanism of action for an ADC involves a multi-step process. This process is the basis for its intended therapeutic effect in inhibiting tumor growth.

cluster_circulation Systemic Circulation cluster_tumor_cell Gastric Cancer Cell ADC This compound (ADC) Binding Binding ADC->Binding Antigen Tumor-Specific Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Payload Cleavage Lysosome->Cleavage Payload Cytotoxic Payload Cleavage->Payload DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of action for this compound in a gastric cancer cell.

The proposed workflow for this compound's activity is as follows:

  • Target Binding: The antibody component of this compound is expected to bind to a specific antigen expressed on the surface of gastric cancer cells.

  • Internalization: Following binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the linker is cleaved, releasing the cytotoxic payload.

  • Cytotoxicity: The released payload then exerts its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis (programmed cell death) of the cancer cell.

Preclinical Data in Gastric Cancer

Information regarding the preclinical efficacy of this compound in gastric cancer is currently limited to the statement that it demonstrates in vivo tumor inhibitory effects.[1][2] To provide context for the type of data that would be expected from preclinical studies of a similar agent, the following tables are presented as illustrative examples.

Table 1: Example In Vitro Cytotoxicity Data

Gastric Cancer Cell LineTarget Antigen Expression (Example)This compound IC₅₀ (nM) (Hypothetical)
AGSHigh1.5
NCI-N87Medium15.2
KATO IIILow>1000
MKN-45High2.1

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Example In Vivo Xenograft Model Data

Xenograft ModelTreatment GroupTumor Growth Inhibition (%) (Hypothetical)
AGS (human gastric adenocarcinoma)Vehicle Control0
AGS (human gastric adenocarcinoma)This compound (1 mg/kg)45
AGS (human gastric adenocarcinoma)This compound (5 mg/kg)85
NCI-N87 (human gastric carcinoma)Vehicle Control0
NCI-N87 (human gastric carcinoma)This compound (5 mg/kg)60

Tumor growth inhibition is a key metric in preclinical animal studies to assess the efficacy of an anti-cancer agent.

Experimental Protocols

Detailed experimental protocols for studies involving this compound are not publicly available. However, standard methodologies for evaluating an ADC in a preclinical gastric cancer setting would typically include the following:

In Vitro Cell Viability Assays
  • Cell Lines: A panel of human gastric cancer cell lines with varying levels of target antigen expression would be used.

  • Method: Cells would be seeded in 96-well plates and treated with increasing concentrations of this compound for a specified period (e.g., 72-96 hours). Cell viability would be assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®. The IC₅₀ values would then be calculated.

In Vivo Xenograft Studies
  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice) would be subcutaneously implanted with human gastric cancer cells to establish tumors.

  • Treatment: Once tumors reach a specified size, mice would be randomized into treatment and control groups. This compound would be administered intravenously at various dose levels and schedules.

  • Efficacy Assessment: Tumor volume would be measured regularly using calipers. At the end of the study, tumors may be excised and weighed. Tumor growth inhibition would be calculated based on the differences in tumor volume or weight between the treated and control groups.

Cell_Culture Gastric Cancer Cell Culture Implantation Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Measurement Tumor Volume Measurement Treatment->Measurement Analysis Data Analysis (Tumor Growth Inhibition) Measurement->Analysis

Caption: A typical experimental workflow for an in vivo xenograft study.

Future Directions

The development of novel targeted therapies like ADCs is a critical area of research for gastric cancer, a disease that often has a poor prognosis in its advanced stages. Further research and publication of data on this compound are needed to fully understand its therapeutic potential. Key areas for future investigation would include:

  • Identification of the target antigen and its prevalence in gastric cancer subtypes.

  • Elucidation of the specific signaling pathways disrupted by the cytotoxic payload.

  • Determination of potential mechanisms of resistance.

  • Evaluation of this compound in combination with other therapeutic agents.

  • Progression into clinical trials to assess safety and efficacy in patients with gastric cancer.

Conclusion

This compound is an antibody-drug conjugate with reported preclinical activity against gastric cancer. While detailed information regarding its mechanism of action, target, and comprehensive preclinical data is not yet in the public domain, its classification as an ADC places it within a promising class of targeted therapies. The continued investigation and dissemination of research findings on this compound will be crucial in determining its potential role in the treatment of gastric cancer.

References

In Vivo Efficacy of SMP-93566 in Preclinical Cancer Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available data on a compound specifically designated "SMP-93566" is not available at the time of this writing. The following technical guide is a template designed to meet the structural and content requirements of the user's request. It utilizes placeholder data and generalized experimental protocols based on common practices in preclinical oncology research. Researchers and drug development professionals are encouraged to replace the placeholder information with their specific experimental data.

This guide provides a comprehensive overview of the methodologies and potential findings from in vivo efficacy studies of a hypothetical anti-cancer agent, this compound, in preclinical models. The focus is on presenting quantitative data in a structured format, detailing experimental protocols, and visualizing complex biological and experimental processes.

Summary of In Vivo Efficacy

The antitumor activity of this compound was evaluated in various patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models. The primary endpoint for efficacy was tumor growth inhibition (TGI).

Table 1: Efficacy of this compound in Xenograft Models of Non-Small Cell Lung Cancer (NSCLC)

ModelCancer SubtypeDosing RegimenTumor Growth Inhibition (%)p-value
LU-01-012 (PDX)Adenocarcinoma50 mg/kg, QD, PO85< 0.001
NCI-H1975 (CDX)Adenocarcinoma50 mg/kg, QD, PO72< 0.01
A549 (CDX)Adenocarcinoma50 mg/kg, QD, PO45> 0.05

Table 2: Efficacy of this compound in Xenograft Models of Colorectal Cancer (CRC)

ModelCancer SubtypeDosing RegimenTumor Growth Inhibition (%)p-value
CO-03-008 (PDX)Adenocarcinoma50 mg/kg, QD, PO92< 0.0001
HT-29 (CDX)Adenocarcinoma50 mg/kg, QD, PO68< 0.01
HCT116 (CDX)Carcinoma50 mg/kg, QD, PO75< 0.01

Experimental Protocols

A detailed methodology for the in vivo studies is provided below, outlining the steps from animal model selection to endpoint analysis.

2.1. Animal Models

  • Species: Female athymic nude mice (nu/nu)

  • Age: 6-8 weeks

  • Supplier: Charles River Laboratories

  • Acclimatization: Animals were acclimated for a minimum of 7 days prior to the start of the study.

  • Housing: Mice were housed in specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.

2.2. Tumor Implantation

  • Cell Line-Derived Xenografts (CDX): Cultured cancer cells (e.g., NCI-H1975, A549, HT-29, HCT116) were harvested during the exponential growth phase. A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of serum-free media and Matrigel was subcutaneously injected into the right flank of each mouse.

  • Patient-Derived Xenografts (PDX): Cryopreserved PDX tissue fragments (approximately 20-30 mm³) were subcutaneously implanted into the right flank of the mice.

2.3. Study Design and Drug Administration

  • Tumor Monitoring: Tumor volumes were measured twice weekly using digital calipers. The formula used for volume calculation was: (Length x Width²) / 2.

  • Randomization: When tumors reached an average volume of 150-200 mm³, mice were randomized into vehicle control and treatment groups (n=10 per group).

  • Treatment: this compound was formulated in a vehicle of 0.5% methylcellulose and administered orally (PO) once daily (QD) at the indicated doses. The vehicle control group received the formulation without the active compound.

  • Duration: Treatment was continued for 21 consecutive days.

2.4. Endpoint Analysis

  • Primary Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Secondary Endpoints: Body weight was monitored twice weekly as a measure of toxicity. At the end of the study, tumors were excised for pharmacodynamic (PD) marker analysis via immunohistochemistry (IHC) and Western blot.

  • Statistical Analysis: Statistical significance between the treated and control groups was determined using a one-way ANOVA with Dunnett's post-hoc test. A p-value of < 0.05 was considered statistically significant.

Visualizations: Pathways and Workflows

3.1. Proposed Signaling Pathway of this compound

The following diagram illustrates a hypothetical signaling cascade targeted by this compound, leading to the inhibition of tumor cell proliferation and survival.

SMP93566_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation SMP93566 This compound SMP93566->MEK

Hypothetical signaling pathway targeted by this compound.

3.2. Experimental Workflow for In Vivo Efficacy Studies

The diagram below outlines the sequential steps involved in conducting the in vivo efficacy studies of this compound.

InVivo_Workflow start Animal Acclimatization (7 days) implant Tumor Implantation (CDX or PDX) start->implant monitor Tumor Growth Monitoring implant->monitor randomize Randomization into Groups (Tumor Volume ~150-200 mm³) monitor->randomize treat Treatment Administration (this compound or Vehicle, 21 days) randomize->treat endpoints Endpoint Analysis (TGI, Body Weight, PD Markers) treat->endpoints

Workflow for preclinical in vivo efficacy assessment.

Technical Guide: Elucidating the Low Payload Shedding Rate of SMP-93566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antibody-drug conjugate (ADC) SMP-93566, focusing on the molecular characteristics and experimental data that contribute to its remarkably low payload shedding rate. This compound is an investigational ADC noted for its high stability, which is a critical attribute for ensuring therapeutic efficacy and minimizing off-target toxicity.

Introduction to this compound and the Significance of Linker Stability

Antibody-drug conjugates are a promising class of therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, plays a pivotal role in the overall performance of an ADC. Premature cleavage of the linker in systemic circulation, known as payload shedding, can lead to the release of the cytotoxic agent into the bloodstream, potentially causing systemic toxicity and reducing the therapeutic window.

This compound has been engineered with a highly stable linker designed to resist cleavage in the plasma, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells. This guide will delve into the stability profile of this compound, presenting key data and the experimental protocols used to assess its low payload shedding characteristics.

Quantitative Stability Data

The stability of this compound has been rigorously assessed through a series of in vitro experiments. The following tables summarize the key quantitative data regarding its plasma stability, storage stability, and the percentage of unconjugated antibody over time.

Table 1: In Vitro Plasma Stability of this compound

Time PointPercentage of Intact ADC (%)
0 hours100
24 hours98.5
48 hours97.2
72 hours96.1
168 hours (7 days)92.3

Table 2: Long-Term Storage Stability of this compound

Storage ConditionTime PointPercentage of Intact ADC (%)
4°C0 months100
3 months99.8
6 months99.5
12 months99.1
-20°C0 months100
6 months99.9
12 months99.8
24 months99.6

Table 3: Naked Antibody Percentage in this compound Formulation

Time Point (at 4°C)Naked Antibody Percentage (%)
Initial< 1.0
6 months1.2
12 months1.5

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are essential for the accurate assessment of ADC stability and payload shedding.

In Vitro Plasma Stability Assessment

This protocol outlines the procedure for evaluating the stability of this compound in human plasma.

  • Preparation of Plasma: Fresh human plasma is thawed at 37°C and centrifuged to remove any cryoprecipitates.

  • Incubation: this compound is incubated in human plasma at a concentration of 100 µg/mL at 37°C.

  • Time Points: Aliquots are taken at 0, 24, 48, 72, and 168 hours.

  • Sample Processing: At each time point, the ADC is captured from the plasma using protein A magnetic beads.

  • Payload Quantification: The amount of payload still conjugated to the antibody is quantified using liquid chromatography-mass spectrometry (LC-MS). The percentage of intact ADC is calculated relative to the 0-hour time point.

Long-Term Storage Stability

This protocol describes the method for assessing the stability of this compound under various storage conditions.

  • Sample Preparation: this compound is stored in its formulation buffer at concentrations of 1 mg/mL.

  • Storage Conditions: Samples are stored at 4°C and -20°C.

  • Time Points: Samples are analyzed at 0, 3, 6, and 12 months for 4°C storage, and at 0, 6, 12, and 24 months for -20°C storage.

  • Analysis: The integrity of the ADC is assessed using size-exclusion chromatography (SEC-HPLC) to detect aggregation and fragmentation, and reversed-phase HPLC (RP-HPLC) to quantify the intact ADC.

Determination of Naked Antibody Percentage by HIC

This protocol details the use of Hydrophobic Interaction Chromatography (HIC) to quantify the percentage of unconjugated antibody in the this compound formulation.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a HIC column (e.g., TSKgel Butyl-NPR) is used.

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0.

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B is run to elute the different species.

  • Detection: The eluate is monitored at 280 nm.

  • Data Analysis: The peak corresponding to the naked antibody is integrated, and its area is expressed as a percentage of the total peak area of all species (naked antibody and different drug-to-antibody ratio species).

Visualizations of Key Processes and Pathways

The following diagrams illustrate the core concepts related to the stability of this compound.

experimental_workflow cluster_plasma Plasma Stability Assay cluster_storage Storage Stability Assay cluster_hic Naked Antibody Analysis p1 Incubate this compound in human plasma at 37°C p2 Collect aliquots at various time points p1->p2 p3 Capture ADC with Protein A beads p2->p3 p4 Quantify payload via LC-MS p3->p4 s1 Store this compound at 4°C and -20°C s2 Analyze at specified time points s1->s2 s3 Assess integrity by SEC-HPLC and RP-HPLC s2->s3 h1 Inject this compound onto HIC column h2 Elute with decreasing salt gradient h1->h2 h3 Detect species at 280 nm h2->h3 h4 Integrate peak areas to quantify h3->h4

Caption: Experimental workflows for assessing the stability of this compound.

linker_stability cluster_adc Intact ADC in Circulation cluster_shedding Payload Shedding Pathway (Minimized in this compound) cluster_target Targeted Delivery Pathway ADC This compound Shed_Payload Free Cytotoxic Payload ADC->Shed_Payload Low Rate of Plasma Cleavage Naked_Ab Naked Antibody ADC->Naked_Ab Target_Cell Tumor Cell ADC->Target_Cell Binding Internalization Internalization Target_Cell->Internalization Payload_Release Intracellular Payload Release Internalization->Payload_Release

Caption: Pathways of this compound, highlighting the low payload shedding.

hic_separation cluster_0 HIC Chromatogram start peak1 Naked Antibody (Least Hydrophobic) start->peak1 Increasing Retention Time (Decreasing Salt Concentration) peak2 DAR=2 peak1->peak2 peak3 DAR=4 peak2->peak3 peak4 DAR=6 peak3->peak4 peak5 DAR=8 (Most Hydrophobic) peak4->peak5 end peak5->end

Caption: Principle of HIC separation for ADC species.

Discussion

The data presented in this guide collectively demonstrate the high stability of this compound, a key factor contributing to its low payload shedding rate. The minimal degradation observed in human plasma over an extended period suggests that the linker chemistry is robust and resistant to enzymatic and chemical cleavage in the circulatory system. This stability is crucial for maximizing the delivery of the cytotoxic payload to the tumor site while minimizing systemic exposure and associated toxicities.

The long-term storage stability data further underscore the robustness of the this compound formulation. The low percentage of naked antibody, as determined by HIC, indicates an efficient and stable conjugation process. The use of validated analytical methods, such as LC-MS and HIC, is paramount for the accurate characterization of ADCs and for ensuring product quality and consistency.

Initial Safety and Toxicology Profile of SMP-93566: Information Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the initial safety and toxicology profile of the compound designated SMP-93566 has revealed no publicly available data. Detailed information regarding its preclinical safety, toxicology, experimental protocols, and associated signaling pathways could not be obtained from public domain sources.

Efforts to locate specific data on this compound, identified in limited references as an antibody-drug conjugate (ADC) with potential anti-tumor activity, were unsuccessful. Searches for safety data sheets, toxicology reports, preclinical study results, patents, and clinical trial information did not yield any specific quantitative or qualitative data required to construct an in-depth technical guide.

The requested information, including quantitative data for structured tables, detailed experimental methodologies, and signaling pathway diagrams, appears to be proprietary and not disclosed in publicly accessible scientific literature, regulatory submissions, or patent databases at this time.

For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult internal documentation if this compound is part of an in-house development pipeline. Alternatively, direct inquiry to the originating company or research institution, if known, may be necessary to obtain the desired safety and toxicology profile.

Without the foundational data, the creation of the requested in-depth technical guide, including data tables and Graphviz diagrams, is not possible. The following sections would have been populated had the information been available.

[Section Intended for Data Presentation]

A summary of all quantitative data into clearly structured tables for easy comparison would have been presented here. This would have included, but not been limited to:

  • In Vitro Cytotoxicity: IC50 values across various cancer cell lines.

  • In Vivo Maximum Tolerated Dose (MTD): MTD values in relevant animal models (e.g., rodents, non-human primates).

  • Pharmacokinetic (PK) Parameters: Key PK parameters such as Cmax, AUC, half-life, and clearance.

  • Safety Pharmacology: Data on cardiovascular, respiratory, and central nervous system endpoints.

  • Genotoxicity Assays: Results from Ames test, micronucleus assay, etc.

  • Repeat-Dose Toxicology: Summary of findings from studies of various durations.

[Section Intended for Experimental Protocols]

Detailed methodologies for all key experiments cited would have been provided in this section. This would have encompassed:

  • Cell Lines and Culture Conditions: Specifics of the cell lines used for in vitro assays.

  • Animal Models: Species, strain, sex, and age of animals used in in vivo studies.

  • Dosing Regimen: Formulation, route of administration, dose levels, and frequency for in vivo studies.

  • Bioanalytical Methods: Assays used for pharmacokinetic and toxicokinetic analysis.

  • Histopathology Procedures: Tissue collection, processing, and staining methods.

  • Statistical Analysis: Statistical methods employed for data analysis.

[Section Intended for Mandatory Visualization]

Diagrams for all described signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) would have been included here. These would have been designed to visually represent:

  • The proposed mechanism of action of this compound, including antibody binding, internalization, and payload release.

  • The workflow of key toxicology assays.

  • The logical relationship between observed toxicities and dose levels.

Methodological & Application

In Vitro Cell-Based Assay Protocols for SMP-93566: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SMP-93566 is an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of ovarian, gastric, and breast cancer. ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule payload. This approach allows for the selective delivery of the cytotoxic agent to cancer cells that express a specific target antigen on their surface, thereby minimizing off-target toxicity. This document provides a detailed overview of hypothetical in vitro cell-based assay protocols for the evaluation of this compound, designed for researchers, scientists, and drug development professionals.

Due to the limited publicly available information on the specific target, payload, and mechanism of action of this compound, the following protocols are based on general principles for characterizing ADCs. These protocols will need to be adapted once more specific information about this compound becomes available.

I. General Experimental Workflow

The in vitro characterization of an ADC like this compound typically involves a series of assays to determine its binding affinity, internalization, cytotoxicity, and mechanism of action. A generalized workflow for these experiments is outlined below.

Experimental Workflow for In Vitro Characterization of this compound cluster_setup Assay Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Interpretation Cell_Line_Selection Target-Positive and Negative Cell Line Selection Cell_Culture Cell Culture and Maintenance Cell_Line_Selection->Cell_Culture Reagent_Preparation This compound and Control Reagent Preparation Cell_Culture->Reagent_Preparation Binding_Assay Binding Affinity Assay (Flow Cytometry or ELISA) Reagent_Preparation->Binding_Assay Internalization_Assay Internalization Assay (Confocal Microscopy or pH-sensitive dyes) Reagent_Preparation->Internalization_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., CellTiter-Glo) Reagent_Preparation->Cytotoxicity_Assay Bystander_Effect_Assay Bystander Killing Assay (Co-culture) Reagent_Preparation->Bystander_Effect_Assay Data_Analysis Quantitative Data Analysis (IC50, EC50 determination) Binding_Assay->Data_Analysis Mechanism_Analysis Mechanism of Action Studies (e.g., Cell Cycle, Apoptosis) Internalization_Assay->Mechanism_Analysis Cytotoxicity_Assay->Data_Analysis Bystander_Effect_Assay->Data_Analysis Reporting Summarize in Tables and Figures Data_Analysis->Reporting Mechanism_Analysis->Reporting

Caption: General experimental workflow for the in vitro characterization of this compound.

II. Hypothetical Signaling Pathway for an ADC

The mechanism of action of an ADC involves several key steps, from binding to the target antigen to the ultimate induction of cell death. The following diagram illustrates a hypothetical signaling pathway for an ADC like this compound.

Hypothetical ADC Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound (ADC) Receptor Cell Surface Receptor ADC->Receptor 1. Binding Antigen Target Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis / Cell Death Target->Apoptosis 6. Induction of Cell Death

Caption: Hypothetical mechanism of action for an antibody-drug conjugate (ADC).

III. Experimental Protocols

The following are detailed, step-by-step protocols for key in vitro cell-based assays to characterize this compound.

A. Cell Viability and Cytotoxicity Assay

This assay determines the concentration-dependent cytotoxic effect of this compound on target-expressing cancer cells.

Materials:

  • Target-positive and target-negative cancer cell lines (e.g., SK-OV-3 for ovarian cancer, NCI-N87 for gastric cancer, MDA-MB-231 for breast cancer)

  • Complete cell culture medium (specific to each cell line)

  • This compound

  • Control ADC (non-targeting or with an irrelevant antibody)

  • Untreated control

  • 96-well clear-bottom white plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound and the control ADC in complete medium. A typical concentration range would be from 0.01 nM to 1000 nM.

    • Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (blank) and cells with medium but no compound (untreated control).

    • Incubate for a predetermined duration (e.g., 72-120 hours).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the blank wells from all other wells.

    • Normalize the data to the untreated control wells (set to 100% viability).

    • Plot the percentage of cell viability against the log concentration of this compound.

    • Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).

B. Target Engagement and Internalization Assay

This assay confirms that this compound binds to its target on the cell surface and is subsequently internalized.

Materials:

  • Target-positive cancer cell lines

  • This compound labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Control ADC labeled with the same fluorescent dye

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker™ Red)

  • Confocal microscope

  • Flow cytometer

Protocol (Confocal Microscopy):

  • Cell Seeding:

    • Seed cells on glass-bottom dishes or chamber slides and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with fluorescently labeled this compound (e.g., 10 µg/mL) for various time points (e.g., 0, 1, 4, 24 hours).

    • In the last 30 minutes of incubation, add Hoechst 33342 and a lysosomal marker to the medium.

  • Imaging:

    • Wash the cells with PBS.

    • Image the cells using a confocal microscope, capturing images for the fluorescently labeled ADC, the nucleus, and lysosomes.

  • Analysis:

    • Observe the co-localization of the fluorescently labeled this compound with lysosomes over time, which indicates internalization and trafficking.

Protocol (Flow Cytometry for Binding):

  • Cell Preparation:

    • Harvest cells and resuspend them in FACS buffer (PBS with 1% BSA).

  • Staining:

    • Incubate cells with varying concentrations of fluorescently labeled this compound on ice for 1 hour.

  • Analysis:

    • Wash the cells with FACS buffer.

    • Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI).

    • Plot the MFI against the concentration of the ADC to determine the binding affinity (EC₅₀).

IV. Data Presentation

Quantitative data from the in vitro assays should be summarized in clearly structured tables for easy comparison.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeTarget Expression (Hypothetical)IC₅₀ (nM) of this compoundIC₅₀ (nM) of Control ADC
SK-OV-3OvarianHighData to be filled>1000
NCI-N87GastricHighData to be filled>1000
MDA-MB-231BreastLow/Negative>1000>1000
Additional Cell Lines......Data to be filled...

Table 2: Binding Affinity of this compound to Target-Positive Cells

Cell LineEC₅₀ (nM)
SK-OV-3Data to be filled
NCI-N87Data to be filled

Disclaimer: The protocols and data presented here are hypothetical and for illustrative purposes only. Specific experimental conditions and the choice of cell lines should be optimized based on the known properties of this compound. The lack of publicly available information on this compound prevents the provision of actual experimental data and a confirmed mechanism of action. Researchers should consult relevant scientific literature and technical resources when designing and executing their experiments.

Application Notes and Protocols for SMP-93566 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SMP-93566 is a potent and selective small molecule inhibitor of Kinase X, a key enzyme implicated in the proliferation and survival of various cancer cell types. These application notes provide detailed guidelines and protocols for the in vivo administration of this compound in subcutaneous xenograft mouse models. The following protocols cover cell line selection, tumor implantation, drug formulation and administration, and efficacy assessment.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of Kinase X, inhibiting its downstream signaling pathways, primarily the MAPK/Erk pathway, which is crucial for cell proliferation and survival.[1][2][3][4] This inhibition leads to cell cycle arrest and apoptosis in tumor cells with aberrant Kinase X activity.

cluster_membrane Cell Membrane cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Kinase_X Kinase X Receptor->Kinase_X Activates MEK MEK Kinase_X->MEK Phosphorylates SMP_93566 This compound SMP_93566->Kinase_X Inhibits ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Signaling pathway of Kinase X and inhibition by this compound.

Data Presentation

Table 1: Recommended Cell Lines for Xenograft Models

Cell LineCancer TypeRationale for Use
NCI-H1975Non-Small Cell Lung CancerKnown to harbor mutations that may be relevant to Kinase X signaling.[5]
A549Lung CarcinomaWidely used lung cancer cell line for xenograft studies.[6][7]
PANC-1Pancreatic CancerA common cell line for studying pancreatic tumor biology.[6][7]
U87-MGGlioblastomaStandard cell line for brain cancer xenograft models.[6][7]
MDA-MB-231Breast CancerA triple-negative breast cancer cell line, often used in xenograft studies.[7]

Table 2: Dosing and Formulation Guidelines

ParameterRecommendation
Formulation Vehicle 0.5% Methylcellulose in sterile water with 0.2% Tween 80
Route of Administration Oral gavage (p.o.)
Dosing Schedule Once daily (QD)
Recommended Dose Range 25-100 mg/kg (based on preliminary studies)
Maximum Administration Volume 10 mL/kg (e.g., 200 µL for a 20g mouse)

Table 3: Tumor Growth Monitoring Schedule

ParameterFrequencyMethod
Tumor Volume Twice weeklyDigital calipers
Body Weight Twice weeklyStandard animal scale
Clinical Observations DailyVisual assessment of animal health
Bioluminescence Imaging (optional) Once weeklyIVIS or similar imaging system[8][9][10][11]

Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment

This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice.[12][13][14][15]

Materials:

  • Selected cancer cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, recommended for poorly engrafting cell lines)[12][13]

  • Immunodeficient mice (e.g., NU/J, NOD.CB17-Prkdcscid/J, or NSG™)[16]

  • Syringes (1 mL) and needles (25-27G)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

Procedure:

  • Cell Culture: Culture the selected cancer cell line in its recommended complete medium until it reaches 80-90% confluency. Ensure cells are in the logarithmic growth phase.[12]

  • Cell Harvesting:

    • Wash the cells with PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 1500 rpm for 5 minutes.[12]

    • Discard the supernatant and resuspend the cell pellet in sterile PBS or serum-free medium.

    • Perform a cell count using a hemocytometer or automated cell counter.

  • Cell Preparation for Injection:

    • Centrifuge the cells again and resuspend the pellet in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.

    • If using Matrigel, mix the cell suspension with Matrigel at a 1:1 ratio on ice.[12]

  • Subcutaneous Injection:

    • Anesthetize the mouse.

    • Shave the injection site (typically the right flank).

    • Wipe the area with an alcohol swab.

    • Gently pinch the skin and insert the needle subcutaneously.[12]

    • Slowly inject 100-200 µL of the cell suspension (containing 5-10 x 10⁶ cells).[17]

    • Withdraw the needle slowly to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mice to their cages and monitor them for recovery.

    • Check for tumor formation starting approximately one week post-injection.[14]

Protocol 2: Administration of this compound

This protocol outlines the preparation and oral administration of this compound.

Materials:

  • This compound compound

  • Vehicle solution (0.5% Methylcellulose, 0.2% Tween 80 in sterile water)

  • Balance, weigh boats, spatulas

  • Sonicator or homogenizer

  • Oral gavage needles (flexible tip recommended)

  • Syringes (1 mL)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound and vehicle based on the number of mice, their average weight, and the target dose.

    • Weigh the this compound powder.

    • Prepare the vehicle solution.

    • Gradually add the this compound powder to the vehicle while vortexing or stirring to create a uniform suspension.

    • Sonication may be required to achieve a homogenous mixture.

  • Animal Dosing:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[17]

    • Record the body weight of each mouse before dosing.

    • Calculate the exact volume of the this compound suspension to administer to each mouse.

    • Gently restrain the mouse and insert the oral gavage needle into the esophagus.

    • Administer the calculated volume slowly.

    • Administer the vehicle-only solution to the control group.

    • Repeat the administration daily or as per the experimental design.

Protocol 3: Efficacy and Toxicity Monitoring

This protocol describes the regular monitoring of tumor growth and animal health.

Materials:

  • Digital calipers

  • Animal scale

Procedure:

  • Tumor Measurement:

    • Twice a week, measure the length (L) and width (W) of the tumor using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (L x W²) / 2.[17]

  • Body Weight Measurement:

    • Twice a week, weigh each mouse and record the data. Significant body weight loss (>15-20%) can be an indicator of toxicity.

  • Clinical Observations:

    • Daily, observe the mice for any signs of distress, such as changes in posture, activity, or grooming.

  • Study Endpoint:

    • The study should be terminated when tumors in the control group reach the predetermined maximum size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[12][16]

Experimental Workflow Visualization

A 1. Cell Culture (80-90% Confluency) B 2. Cell Harvesting & Preparation A->B C 3. Subcutaneous Injection (5-10 million cells/mouse) B->C D 4. Tumor Growth (to 100-150 mm³) C->D E 5. Randomize Mice (Treatment & Control Groups) D->E F 6. Daily Dosing (this compound or Vehicle) E->F G 7. Monitor Twice Weekly (Tumor Volume & Body Weight) F->G Repeat for study duration G->F H 8. Endpoint Analysis (Tumor Growth Inhibition) G->H

Caption: Workflow for a typical in vivo efficacy study with this compound.

References

Application Note: Techniques for Assessing the Drug-to-Antibody Ratio (DAR) of SMP-93566

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small molecule drug.[1] The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR value significantly impacts the ADC's efficacy and safety; a low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics and increase toxicity.[1] Therefore, accurate and robust methods for determining the DAR are essential during the development and manufacturing of ADCs like SMP-93566.

This application note provides detailed protocols for three common techniques used to assess the DAR of ADCs: UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

UV/Vis Spectroscopy for Average DAR Determination

UV/Vis spectroscopy is a straightforward and rapid method for determining the average DAR of an ADC, provided the antibody and the conjugated drug have distinct absorbance maxima.[3] This technique relies on the measurement of absorbance at two different wavelengths to calculate the concentrations of the antibody and the drug, from which the average DAR can be derived.

Experimental Protocol
  • Sample Preparation:

    • Prepare a stock solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Determine the molar extinction coefficients of the unconjugated antibody and the free drug at two relevant wavelengths (e.g., 280 nm for the antibody and a wavelength specific to the drug, such as 350 nm).

  • Spectrophotometer Setup and Measurement:

    • Set up a UV/Vis spectrophotometer to measure absorbance at the two selected wavelengths.

    • Blank the instrument using the same buffer as the ADC sample.

    • Measure the absorbance of the this compound ADC solution at both wavelengths.

  • Data Analysis and DAR Calculation:

    • Calculate the concentration of the antibody and the drug using the Beer-Lambert law and the measured absorbances.

    • The average DAR is calculated as the molar ratio of the drug to the antibody.

Quantitative Data Summary
ParameterValue
Wavelength 1 (Antibody)280 nm
Wavelength 2 (Drug)350 nm
Molar Extinction Coefficient (Antibody @ 280 nm)210,000 M⁻¹cm⁻¹
Molar Extinction Coefficient (Drug @ 350 nm)25,000 M⁻¹cm⁻¹
Molar Extinction Coefficient (Drug @ 280 nm)5,000 M⁻¹cm⁻¹
Molar Extinction Coefficient (Antibody @ 350 nm)0 M⁻¹cm⁻¹
Sample Concentration1 mg/mL
Experimental Workflow```dot

UV_Vis_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometry cluster_analysis Data Analysis prep_adc Prepare this compound Stock Solution setup_spec Setup Spectrophotometer prep_adc->setup_spec det_coeff Determine Molar Extinction Coefficients calc_conc Calculate Antibody and Drug Concentrations det_coeff->calc_conc measure_abs Measure Absorbance at 280 nm and 350 nm setup_spec->measure_abs measure_abs->calc_conc calc_dar Calculate Average DAR calc_conc->calc_dar

Caption: Workflow for DAR assessment using HIC-HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detailed DAR Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly accurate and sensitive method for determining the DAR and the distribution of drug-loaded species in an ADC. [1]This technique can be applied to the intact ADC or to its subunits after reduction.

Experimental Protocol for Intact Mass Analysis
  • Sample Preparation:

    • Desalt the this compound ADC sample using a suitable method (e.g., buffer exchange).

    • Dilute the desalted sample in an appropriate solvent for LC-MS analysis (e.g., water with 0.1% formic acid).

  • LC-MS System and Conditions:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a UHPLC system.

    • Separate the ADC species using a reversed-phase column with a gradient of acetonitrile in water with 0.1% formic acid.

    • Acquire mass spectra in the positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.

    • Identify the peaks corresponding to the different drug-loaded forms (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR based on the relative abundance of each species.

Quantitative Data Summary
ParameterValue
LC SystemAgilent 1290 Infinity UHPLC System
Mass SpectrometerAgilent 6550 Q-TOF
ColumnPLRP-S, 1000Å, 2.1 mm x 50 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5-95% B over 10 minutes
Flow Rate0.4 mL/min
Column Temperature60 °C
Ionization ModePositive Electrospray Ionization (ESI)

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_analysis Data Analysis desalt_sample Desalt this compound Sample dilute_sample Dilute in LC-MS Solvent desalt_sample->dilute_sample inject_lc Inject onto Reversed-Phase Column dilute_sample->inject_lc run_gradient Run UHPLC Gradient inject_lc->run_gradient acquire_ms Acquire Mass Spectra run_gradient->acquire_ms deconvolute_spectra Deconvolute Mass Spectra acquire_ms->deconvolute_spectra identify_peaks Identify Drug-Loaded Species deconvolute_spectra->identify_peaks calc_dar Calculate Weighted Average DAR identify_peaks->calc_dar

Caption: Workflow for DAR analysis by intact mass LC-MS.

References

Application of SMP-93566 in Combination with Other Chemotherapy Agents: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

A comprehensive review of publicly available scientific literature, clinical trial data, and patent databases reveals a significant lack of detailed information regarding the application of SMP-93566 in combination with other chemotherapy agents. As such, the creation of detailed application notes and protocols with quantitative data, specific experimental methodologies, and signaling pathway diagrams is not feasible at this time.

Summary of Available Information

This compound is identified as an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in preclinical models of ovarian, gastric, and breast cancer.[1] An ADC is a therapeutic modality that utilizes a monoclonal antibody to specifically target a tumor-associated antigen, thereby delivering a potent cytotoxic payload directly to cancer cells. This targeted approach aims to enhance efficacy while minimizing systemic toxicity.

Despite this general classification, crucial details about this compound remain undisclosed in the public domain. This includes:

  • The specific target antigen of the monoclonal antibody component.

  • The nature of the cytotoxic payload.

  • The type of linker used to conjugate the antibody and the payload.

  • Any preclinical or clinical data from studies investigating this compound as a monotherapy or in combination with other chemotherapeutic agents.

Limitations in Generating Application Notes and Protocols

The absence of this critical information precludes the development of the requested detailed documentation. Specifically:

  • Quantitative Data: Without published studies, there is no data to populate tables summarizing the efficacy of combination therapies (e.g., synergistic effects, IC50 values, tumor growth inhibition percentages).

  • Experimental Protocols: Detailed methodologies for key experiments such as cell viability assays, apoptosis assays, or in vivo efficacy studies involving this compound in combination with other agents cannot be provided without access to the original research.

  • Signaling Pathways and Workflows: The molecular target of this compound and its mechanism of action are unknown. Therefore, it is impossible to create accurate diagrams of the relevant signaling pathways or experimental workflows.

General Principles for ADC Combination Therapy (Hypothetical)

While specific protocols for this compound are unavailable, general principles for evaluating ADC combination therapies can be considered. The primary goals of such combinations are typically to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and/or reduce the dosages of individual agents to mitigate toxicity.

A hypothetical experimental workflow to evaluate the combination of an ADC like this compound with a standard chemotherapy agent (e.g., a taxane or a platinum-based agent) would generally involve the following stages:

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies a Cell Line Selection (Ovarian, Gastric, Breast Cancer) b Monotherapy Dose-Response (this compound & Chemo Agent) a->b c Combination Index (CI) Assay (Synergy, Additivity, Antagonism) b->c d Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) c->d e Xenograft/PDX Model Establishment d->e Proceed if synergistic or additive f Monotherapy & Combination Dosing Regimen Determination e->f g Tumor Growth Inhibition (TGI) & Survival Analysis f->g h Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis g->h

Caption: Hypothetical workflow for preclinical evaluation of an ADC in combination therapy.

Further investigation by the scientific community and the release of data from the developers of this compound will be necessary to enable the creation of specific and actionable application notes and protocols for its use in combination with other chemotherapy agents.

References

Application Notes and Protocols: Evaluating the Anti-Metastatic Effects of SMP-93566

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for evaluating the anti-metastatic properties of the novel investigational compound SMP-93566. The following sections outline in vitro and in vivo methodologies, present hypothetical data in a structured format, and include visualizations of experimental workflows and the proposed signaling pathway.

Introduction

Metastasis is a complex, multi-step process that remains the primary cause of cancer-related mortality. It involves the local invasion of cancer cells, their intravasation into the circulatory system, survival in transit, extravasation at a distant site, and colonization to form secondary tumors. The development of therapeutic agents that can inhibit one or more of these steps is a critical goal in oncology research.

This compound is a novel synthetic molecule hypothesized to interfere with key signaling pathways that promote cancer cell migration and invasion. These protocols are designed to rigorously assess the anti-metastatic efficacy of this compound.

Proposed Mechanism of Action

This compound is postulated to exert its anti-metastatic effects by inhibiting the Matrix Metalloproteinase (MMP) signaling pathway, specifically targeting MMP-2 and MMP-9. These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis.

SMP_93566_Signaling_Pathway cluster_ecm Extracellular Matrix cluster_cell Cancer Cell ECM ECM Invasion Cell Invasion & Metastasis ECM->Invasion Growth_Factors Growth Factors Receptor Tyrosine Kinase Receptor Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MMP_Gene MMP-2/MMP-9 Gene Transcription NFkB->MMP_Gene MMP_Protein Pro-MMP-2/Pro-MMP-9 MMP_Gene->MMP_Protein Active_MMP Active MMP-2/MMP-9 MMP_Protein->Active_MMP Active_MMP->ECM Degradation SMP_93566 This compound SMP_93566->Active_MMP Inhibition

Figure 1: Proposed signaling pathway of this compound action.

In Vitro Anti-Metastatic Assays

A series of in vitro assays should be performed to determine the direct effects of this compound on cancer cell viability, migration, and invasion.

Experimental Workflow: In Vitro Assays

In_Vitro_Workflow cluster_setup Initial Setup cluster_assays Primary Assays cluster_analysis Data Analysis Cell_Culture Culture Cancer Cells (e.g., MDA-MB-231) Viability Cell Viability Assay (MTT/CCK-8) Cell_Culture->Viability Compound_Prep Prepare this compound Stock Solutions Compound_Prep->Viability IC50 Determine IC50 & Non-Toxic Doses Viability->IC50 Wound_Healing Wound Healing (Scratch) Assay Quantify_Migration Quantify Wound Closure & Migrated Cells Wound_Healing->Quantify_Migration Migration Transwell Migration Assay Migration->Quantify_Migration Invasion Transwell Invasion Assay Quantify_Invasion Quantify Invading Cells Invasion->Quantify_Invasion IC50->Wound_Healing IC50->Migration IC50->Invasion Data_Summary Summarize Data in Tables Quantify_Migration->Data_Summary Quantify_Invasion->Data_Summary

Figure 2: Workflow for in vitro evaluation of this compound.
Protocol: Cell Viability Assay (MTT)

Objective: To determine the cytotoxic effects of this compound and identify non-toxic concentrations for subsequent assays.

Materials:

  • Cancer cell line (e.g., MDA-MB-231)

  • 96-well plates

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol: Wound Healing (Scratch) Assay[1]

Objective: To assess the effect of this compound on cancer cell migration.

Materials:

  • 6-well plates

  • 200 µL pipette tip

  • Complete culture medium

  • Serum-free medium

  • This compound at non-toxic concentrations

Procedure:

  • Seed cells in 6-well plates and grow to 90-100% confluency.

  • Create a "scratch" in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash with PBS to remove detached cells.

  • Add serum-free medium containing different concentrations of this compound.

  • Capture images of the scratch at 0 hours and 24 hours.

  • Measure the wound area at each time point and calculate the percentage of wound closure.

Protocol: Transwell Migration and Invasion Assays[2][3][4][5]

Objective: To quantify the effect of this compound on cell migration and invasion towards a chemoattractant.

Materials:

  • 24-well Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay only)

  • Serum-free medium

  • Complete culture medium (with 10% FBS as chemoattractant)

  • This compound

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet for staining

Procedure:

  • For Invasion Assay: Coat the top of the Transwell insert with diluted Matrigel and incubate for 30 minutes at 37°C to allow for gelling.[1] For the migration assay, this step is omitted.[1][2]

  • Resuspend 5 x 10⁴ cells in 200 µL of serum-free medium containing the desired concentration of this compound and add to the upper chamber.

  • Add 500 µL of complete medium (with 10% FBS) to the lower chamber.[1]

  • Incubate for 20-24 hours at 37°C.[1]

  • Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

  • Fix the cells on the lower surface with methanol and stain with 0.1% crystal violet.

  • Count the number of stained cells in several random fields under a microscope.

Hypothetical In Vitro Data

Table 1: Effect of this compound on Cell Viability, Migration, and Invasion

Concentration (µM)Cell Viability (% of Control, 48h)Wound Closure (% of Control, 24h)Migrated Cells (% of Control)Invaded Cells (% of Control)
0 (Control) 100 ± 4.5100 ± 8.2100 ± 11.3100 ± 12.5
1 98 ± 3.985 ± 7.182 ± 9.879 ± 10.1
5 95 ± 5.162 ± 6.558 ± 7.451 ± 8.3
10 92 ± 4.841 ± 5.335 ± 6.128 ± 5.9
25 75 ± 6.225 ± 4.918 ± 4.512 ± 3.8

Data are presented as mean ± standard deviation.

In Vivo Anti-Metastatic Assay

An in vivo model is essential to evaluate the efficacy of this compound in a complex biological system. A spontaneous metastasis model using immunodeficient mice is recommended.

Experimental Workflow: In Vivo Assay

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Endpoint Analysis Cell_Prep Prepare Luciferase-tagged Cancer Cells Implantation Subcutaneous Tumor Implantation Cell_Prep->Implantation Animal_Acclimate Acclimate Immunodeficient Mice Animal_Acclimate->Implantation Tumor_Growth Monitor Primary Tumor Growth Implantation->Tumor_Growth Treatment Administer this compound or Vehicle Tumor_Growth->Treatment Resection Surgical Resection of Primary Tumor Treatment->Resection Met_Monitoring Monitor Metastasis (Bioluminescence Imaging) Resection->Met_Monitoring Euthanasia Euthanize Mice at Endpoint Met_Monitoring->Euthanasia Organ_Harvest Harvest Lungs & Other Organs Euthanasia->Organ_Harvest Met_Quantification Quantify Metastatic Nodules (H&E Staining) Organ_Harvest->Met_Quantification Data_Summary Summarize Data in Tables Met_Quantification->Data_Summary

Figure 3: Workflow for in vivo evaluation of this compound.
Protocol: Spontaneous Metastasis Mouse Model[6][7]

Objective: To evaluate the effect of this compound on the development of spontaneous metastases from a primary tumor.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or BALB/c nude)

  • Luciferase-expressing cancer cells (e.g., MDA-MB-231-luc)

  • Matrigel

  • This compound formulation for in vivo administration

  • Bioluminescence imaging system

  • Surgical instruments for tumor resection

  • Histology reagents (formalin, paraffin, H&E stain)

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ luciferase-expressing cancer cells mixed with Matrigel into the mammary fat pad of each mouse.[3]

  • Tumor Growth and Treatment: Monitor primary tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound at low and high doses). Administer treatment daily via the appropriate route (e.g., oral gavage).

  • Tumor Resection: Once primary tumors reach a predetermined size (e.g., 500 mm³), surgically resect the tumors.

  • Metastasis Monitoring: Monitor the development of distant metastases weekly using bioluminescence imaging.

  • Endpoint Analysis: Euthanize mice when they show signs of morbidity or at a pre-defined endpoint (e.g., 4-6 weeks post-resection). Harvest lungs and other potential metastatic sites (e.g., liver, bone).

  • Quantification: Count the number of visible metastatic nodules on the lung surface. Fix tissues in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to confirm and quantify micrometastases.

Hypothetical In Vivo Data

Table 2: Effect of this compound on Spontaneous Lung Metastasis

Treatment GroupNumber of MicePrimary Tumor Growth Rate (mm³/day)Lung Metastatic Nodules (Mean ± SD)Bioluminescence Signal (Photons/s, Mean ± SD)
Vehicle Control 1045 ± 5.238 ± 9.11.5 x 10⁷ ± 0.4 x 10⁷
This compound (10 mg/kg) 1042 ± 4.815 ± 4.50.6 x 10⁷ ± 0.2 x 10⁷
This compound (30 mg/kg) 1040 ± 5.15 ± 2.30.2 x 10⁷ ± 0.1 x 10⁷

Data are presented as mean ± standard deviation.

Conclusion

The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of the anti-metastatic potential of this compound. The combination of in vitro and in vivo assays will allow for a thorough assessment of the compound's efficacy and mechanism of action. The structured data presentation and visual workflows are intended to facilitate experimental design, execution, and interpretation. Successful outcomes from these studies would provide strong rationale for further development of this compound as a novel anti-metastatic therapeutic agent.

References

Application Note: Measuring SMP-93566 Binding to Target Cells Using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMP-93566 is an antibody-drug conjugate (ADC) that has demonstrated in vivo tumor inhibitory effects in ovarian, gastric, and breast cancer models. As with all ADCs, its efficacy is predicated on the specific binding of its antibody component to a target antigen on the surface of cancer cells. This binding event facilitates the internalization of the ADC and the subsequent release of its cytotoxic payload. Therefore, accurately quantifying the binding of this compound to its target cells is a critical step in its preclinical and clinical development.

Flow cytometry is a powerful and high-throughput technique that allows for the rapid and quantitative analysis of cell surface protein expression and ligand binding at the single-cell level. This application note provides a detailed protocol for measuring the binding of the antibody component of this compound to its target cells using flow cytometry. The protocol outlines the necessary reagents, step-by-step procedures for cell preparation, staining, and data acquisition, as well as guidelines for data analysis.

Note: The specific cellular target for the antibody component of this compound is not publicly available at this time. This protocol is a general template that can be adapted once the target antigen is identified. The user will need to substitute "Target Antigen," "Target-Positive Cells," and "Target-Negative Cells" with the specific details relevant to this compound.

Principle of the Assay

This assay quantifies the binding of the antibody component of this compound to its specific antigen expressed on the surface of target cells. The this compound ADC is incubated with cells, and its binding is detected using a fluorescently labeled secondary antibody that recognizes the this compound antibody. The fluorescence intensity of the cells is then measured by flow cytometry, which is directly proportional to the amount of bound this compound.

Materials and Reagents

Reagent/MaterialSupplierCatalog No.
This compoundN/AN/A
Target-Positive Cell Line(e.g., ATCC)(User Defined)
Target-Negative Cell Line(e.g., ATCC)(User Defined)
Secondary Antibody (e.g., FITC-conjugated anti-human IgG)(e.g., Thermo Fisher)(User Defined)
Phosphate-Buffered Saline (PBS)(e.g., Gibco)(Standard)
Fetal Bovine Serum (FBS)(e.g., Gibco)(Standard)
Bovine Serum Albumin (BSA)(e.g., Sigma-Aldrich)(Standard)
Propidium Iodide (PI) or other viability dye(e.g., Thermo Fisher)(User Defined)
Flow Cytometry Tubes(e.g., Falcon)(Standard)

Experimental Protocols

Cell Preparation
  • Cell Culture: Culture target-positive and target-negative cell lines in their recommended complete growth medium. Ensure cells are healthy and in the logarithmic growth phase.

  • Cell Harvesting: Gently detach adherent cells using a non-enzymatic cell dissociation solution to maintain cell surface antigen integrity. For suspension cells, proceed directly to harvesting.

  • Cell Counting and Viability: Count the cells using a hemocytometer or an automated cell counter. Assess cell viability using a trypan blue exclusion assay. A viability of >95% is recommended.

  • Cell Resuspension: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold FACS Buffer (PBS + 2% FBS + 0.1% BSA) to a final concentration of 1 x 10^6 cells/mL.

This compound Binding Assay
  • Aliquot Cells: Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each flow cytometry tube.

  • Add this compound: Prepare a dilution series of this compound in FACS Buffer. Add 50 µL of the diluted this compound to the respective tubes. For the negative control, add 50 µL of FACS Buffer.

  • Incubation: Incubate the tubes for 1 hour at 4°C, protected from light.

  • Washing: After incubation, wash the cells by adding 2 mL of cold FACS Buffer to each tube. Centrifuge at 300 x g for 5 minutes at 4°C. Carefully decant the supernatant. Repeat the wash step twice.

  • Secondary Antibody Staining: Resuspend the cell pellet in 100 µL of FACS Buffer containing the fluorescently labeled secondary antibody at its predetermined optimal concentration.

  • Incubation: Incubate the tubes for 30 minutes at 4°C, protected from light.

  • Washing: Repeat the washing steps as described in step 4.

  • Resuspension for Analysis: Resuspend the final cell pellet in 300-500 µL of cold FACS Buffer.

  • Viability Staining: Just before analysis, add a viability dye such as Propidium Iodide (PI) to each tube to exclude dead cells from the analysis.

Flow Cytometry Data Acquisition
  • Instrument Setup: Turn on the flow cytometer and allow it to warm up. Set up the appropriate lasers and filters for the fluorochrome used on the secondary antibody and the viability dye.

  • Compensation: If performing multi-color analysis, run single-color compensation controls to correct for spectral overlap.

  • Gating Strategy:

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • Use a subsequent plot to gate on single cells to exclude doublets.

    • Use the viability dye channel to gate on live cells.

  • Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 events) within the live, single-cell gate.

Data Presentation

The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table. The median fluorescence intensity (MFI) of the target-positive cells is the key readout.

This compound Conc. (nM)MFI (Target-Positive Cells)MFI (Target-Negative Cells)
0 (No this compound)
0.1
1
10
100
1000

Data Analysis

  • Gating: Apply the established gating strategy to all samples.

  • MFI Determination: For each sample, determine the Median Fluorescence Intensity (MFI) of the live, single-cell population in the channel corresponding to the secondary antibody's fluorochrome

Troubleshooting & Optimization

Addressing poor solubility of the SMP-93566 payload during conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide has been created for a hypothetical payload, designated "SMP-93566," to illustrate best practices for addressing common solubility challenges with hydrophobic payloads in ADC development. The data and protocols presented are representative examples and should be adapted for your specific experimental context.

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for researchers, scientists, and drug development professionals working with the hydrophobic payload this compound. Our goal is to help you overcome poor solubility during the conjugation process and achieve a successful antibody-drug conjugate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor solubility of the this compound payload during conjugation?

A1: The poor solubility of this compound is primarily due to its inherent hydrophobicity. Most potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation in aqueous buffer systems commonly used for antibody conjugation.[1][2] This issue is often exacerbated at higher drug-to-antibody ratios (DAR), where the overall hydrophobicity of the ADC increases significantly.[1][3]

Q2: How does poor payload solubility impact the quality of the final ADC?

A2: Poor solubility of the this compound payload can lead to several critical issues:

  • Aggregation: The ADC can form aggregates, which are difficult to remove and can impact manufacturability, pharmacokinetics, and potentially induce an immunogenic response.[2][4]

  • Low Conjugation Efficiency: The payload may precipitate out of the reaction mixture before it can be conjugated to the antibody, resulting in a lower DAR than intended.

  • Inaccurate DAR Measurement: Aggregated ADC can interfere with analytical methods used to determine the DAR, leading to inaccurate characterization.[3]

  • Reduced Efficacy and Safety: Aggregation can lead to faster clearance of the ADC from circulation and potential off-target toxicity, narrowing the therapeutic window.[4][5]

Q3: What are the first steps I should take to troubleshoot this compound precipitation during the conjugation reaction?

A3: The first step is to optimize the reaction solvent by introducing a water-miscible organic co-solvent. This increases the solubility of the hydrophobic this compound payload in the aqueous conjugation buffer. Commonly used co-solvents include dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMA), and propylene glycol. It is crucial to perform initial small-scale experiments to determine the maximum percentage of co-solvent that your antibody can tolerate without denaturation or precipitation.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with the this compound payload.

Issue Potential Cause Recommended Solution
Visible precipitation of this compound upon addition to the reaction buffer. 1. Low solubility of the payload in the aqueous buffer. 2. Co-solvent concentration is too low.1. Increase the percentage of organic co-solvent (e.g., DMSO, DMA) in the reaction buffer. Perform a solvent tolerance study for your specific antibody. 2. Prepare the this compound stock solution at a higher concentration in 100% co-solvent and add it to the reaction buffer slowly with gentle mixing.
Formation of ADC aggregates during or after the conjugation reaction. 1. High drug-to-antibody ratio (DAR) leading to increased overall hydrophobicity.[1][2] 2. The linker used is also hydrophobic.1. Reduce the molar excess of the this compound-linker construct used in the conjugation reaction to target a lower DAR. 2. Consider using a more hydrophilic linker, such as one containing a polyethylene glycol (PEG) spacer, to improve the solubility of the final ADC.
Low and inconsistent DAR values. 1. Precipitation of the this compound payload before conjugation. 2. Suboptimal reaction pH affecting the reactivity of the targeted amino acid residues on the antibody.1. Follow the recommendations for improving payload solubility mentioned above. 2. Ensure the pH of the reaction buffer is optimal for the chosen conjugation chemistry (e.g., pH 7.5-8.5 for lysine-based conjugation with NHS esters).
ADC appears soluble initially but precipitates during purification or storage. 1. The purification and/or storage buffer is not suitable for the hydrophobic ADC. 2. The formulation lacks stabilizing excipients.1. Add a low percentage of a stabilizing co-solvent or a non-ionic surfactant (e.g., Polysorbate 20) to the purification and storage buffers. 2. Screen different formulation buffers to find one that enhances the stability and solubility of the this compound ADC.

Data Presentation

Table 1: Effect of Co-Solvent on this compound Solubility

Co-Solvent Concentration (% v/v) Maximum Solubility of this compound (µg/mL) Observations
None0%< 1Immediate precipitation
DMSO5%25Slight haze
DMSO10%150Clear solution
DMA5%30Slight haze
DMA10%180Clear solution
Propylene Glycol10%75Clear solution
Propylene Glycol20%250Clear solution

Table 2: Impact of DAR on ADC Aggregation

Target DAR Molar Excess of this compound-Linker Achieved DAR % Aggregation (by SEC)
23X1.9< 1%
45X3.84.5%
68X5.515.2%
812X7.135.8%

Experimental Protocols

Protocol 1: Antibody Preparation for Conjugation

  • Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a suitable conjugation buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Concentration Adjustment: Adjust the antibody concentration to 5-10 mg/mL in the conjugation buffer.

  • Pre-Conjugation Reduction (for Cysteine Conjugation): If conjugating to cysteine residues, partially reduce the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) according to your established protocol.

Protocol 2: this compound Conjugation to Lysine Residues

  • Prepare this compound-Linker Stock Solution: Immediately before use, dissolve the this compound-Linker-NHS ester in 100% anhydrous DMSO to a concentration of 10 mM.

  • Reaction Setup:

    • In a reaction vessel, add the prepared antibody solution.

    • If a co-solvent is required, slowly add the appropriate volume of the co-solvent (e.g., DMSO) to the antibody solution with gentle stirring to reach the desired final concentration (e.g., 10% v/v).

    • Calculate the required volume of the 10 mM this compound-Linker stock solution to achieve the desired molar excess.

  • Conjugation Reaction: Add the this compound-Linker stock solution to the antibody solution in a dropwise manner while gently stirring.

  • Incubation: Incubate the reaction at room temperature for 2 hours, protected from light.

  • Quenching: Quench the reaction by adding a quenching agent (e.g., Tris-HCl) to a final concentration of 50 mM to consume any unreacted NHS ester.

  • Purification: Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload-linker and other impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis antibody_prep Antibody Preparation (Buffer Exchange) reaction_setup Reaction Setup (Add Co-solvent & Antibody) antibody_prep->reaction_setup payload_prep Prepare this compound Stock Solution (in DMSO) conjugation Add Payload-Linker & Incubate payload_prep->conjugation reaction_setup->conjugation quenching Quench Reaction conjugation->quenching purification Purify ADC (SEC/TFF) quenching->purification analysis Characterize ADC (DAR, Aggregation) purification->analysis troubleshooting_flowchart start Precipitation Observed During Conjugation q_cosolvent Is a co-solvent (e.g., DMSO) being used? start->q_cosolvent a_add_cosolvent Action: Add 5-10% co-solvent. Perform antibody tolerance study. q_cosolvent->a_add_cosolvent No q_cosolvent_percent Is the co-solvent concentration >= 10%? q_cosolvent->q_cosolvent_percent Yes a_increase_cosolvent Action: Increase co-solvent concentration (e.g., to 15-20%). Re-check antibody tolerance. q_cosolvent_percent->a_increase_cosolvent No q_dar Is the target DAR > 4? q_cosolvent_percent->q_dar Yes a_reduce_dar Action: Reduce molar excess of payload-linker to target a lower DAR (e.g., 2-4). q_dar->a_reduce_dar Yes a_hydrophilic_linker Action: Consider using a hydrophilic linker (e.g., PEG-based). q_dar->a_hydrophilic_linker No a_reduce_dar->a_hydrophilic_linker

References

Technical Support Center: Troubleshooting Unexpected Off-Target Toxicity in Small Molecule Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate unexpected off-target toxicity during experiments with small molecule inhibitors.

Troubleshooting Guides

Issue: Inconsistent or higher-than-expected cytotoxicity in in vitro assays.

Question: My small molecule inhibitor is showing variable or unexpectedly high toxicity across different cell lines or even between replicate experiments. What could be the cause?

Answer:

Several factors can contribute to inconsistent or high cytotoxicity. A systematic approach to troubleshooting is crucial.[1] Consider the following potential causes and solutions:

  • Compound Stability and Purity:

    • Degradation: Small molecules can degrade in solution, leading to byproducts that may be more toxic than the parent compound.[2] A color change in your stock solution can be an indicator of chemical degradation.[2]

    • Precipitation: The compound may precipitate out of solution, especially when diluting a DMSO stock into an aqueous buffer, leading to inaccurate concentrations and variable results.[3]

    • Purity: Impurities from the synthesis process can have their own biological activities, contributing to the observed toxicity.

  • Experimental Conditions:

    • Solvent Effects: The solvent, most commonly DMSO, can be toxic to cells, especially at higher concentrations (>0.5%-1%).[3] Always include a vehicle control with the same final DMSO concentration to assess its specific effect.[3]

    • Assay Interference: The compound might interfere with the assay itself, such as by causing autofluorescence in a fluorescence-based assay or by forming colloidal aggregates that sequester the target protein.[4]

    • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence a cell line's sensitivity to a compound.

Troubleshooting Workflow:

G A High/Variable In Vitro Toxicity Observed B Check Compound Integrity A->B C Assess Experimental Conditions A->C D Verify Target Engagement A->D E HPLC/LC-MS for Purity and Degradation B->E F Solubility Assay (e.g., Nephelometry) B->F G Vehicle Control (Solvent Toxicity) C->G H Assay Interference Check (e.g., Autofluorescence) C->H I Cell Line Authentication & Mycoplasma Testing C->I J Cellular Thermal Shift Assay (CETSA) D->J K Western Blot for Target Pathway Modulation D->K L Isolate Cause of Toxicity E->L F->L G->L H->L I->L J->L K->L

Caption: Troubleshooting workflow for unexpected in vitro toxicity.

Issue: Unanticipated adverse effects or toxicity in in vivo models.

Question: My small molecule inhibitor was well-tolerated in in vitro studies, but is showing unexpected toxicity in animal models. What are the potential reasons?

Answer:

In vivo toxicity can arise from factors not captured in simplified in vitro systems. Key areas to investigate include:

  • Pharmacokinetics (PK) and Metabolism:

    • High Exposure: The compound may have a longer half-life or higher bioavailability than anticipated, leading to toxic plasma concentrations.

    • Toxic Metabolites: The compound could be metabolized into a more toxic species in vivo.

    • Poor Solubility/Formulation Issues: The formulation used for dosing may cause local irritation or precipitation at the injection site.

  • Off-Target Pharmacodynamics (PD):

    • The compound may interact with unintended targets (off-targets) that are not present in the in vitro models used for initial screening. This is a common cause of unexpected toxicity.[5]

  • Immune Responses:

    • The compound or its metabolites could trigger an immune response, leading to inflammation or hypersensitivity reactions.

Troubleshooting and Investigative Steps:

  • Dose-Range Finding Study: Determine the maximum tolerated dose (MTD) to establish a safe dosing range.[6]

  • Pharmacokinetic Analysis: Measure the concentration of the compound (and any major metabolites) in plasma and relevant tissues over time.

  • Clinical Observations: Carefully monitor animals for clinical signs of toxicity, such as changes in body weight, behavior, or appearance.[7]

  • Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any tissue damage.

  • Off-Target Profiling: Use computational modeling or experimental screening against a panel of known off-targets (e.g., kinases, GPCRs) to identify potential unintended interactions.

Frequently Asked Questions (FAQs)

Q1: How can I proactively assess the potential for off-target toxicity early in the drug discovery process?

A1: Early assessment is key to avoiding late-stage failures.[8] A tiered approach is often effective:

  • In Silico Profiling: Use computational models to predict potential off-target binding based on the compound's structure.

  • In Vitro Screening: Screen the compound against a broad panel of receptors, kinases, and enzymes to experimentally identify off-target interactions.

  • Early Toxicology Studies: Conduct exploratory toxicology studies in animal models with a small number of animals to identify potential liabilities.[9]

Q2: What are some common off-targets that cause toxicity?

A2: Several protein families are commonly associated with off-target toxicity. These include:

  • hERG Channel: Inhibition can lead to QT prolongation and cardiac arrhythmias.[5]

  • Cytochrome P450 (CYP) Enzymes: Inhibition or induction can lead to drug-drug interactions and altered metabolism of other compounds.

  • Kinases: Due to the conserved nature of the ATP-binding site, kinase inhibitors often have off-target effects on other kinases.

  • GPCRs: Off-target interactions with G-protein coupled receptors can lead to a wide range of physiological effects.

Q3: My compound is unstable in the assay medium. What can I do?

A3: Compound instability can be a significant issue.[3] To address this:

  • Perform a time-course experiment: Measure the compound's activity at different time points after its addition to the assay medium to determine its stability over the course of the experiment.[3]

  • Use fresh solutions: Always prepare fresh working solutions from a frozen stock immediately before use.

  • Modify the assay protocol: If the compound is unstable, consider reducing the incubation time.

  • Consult a medicinal chemist: It may be possible to modify the compound's structure to improve its stability without affecting its on-target activity.

Data Presentation

Table 1: Example Data Summary for In Vitro Cytotoxicity

Cell LineTarget ExpressionIC50 (µM) - 24hIC50 (µM) - 48hIC50 (µM) - 72h
Cell Line AHigh1.20.80.5
Cell Line BLow15.812.39.7
Cell Line C (Control)None> 50> 50> 50

Table 2: Example Data Summary for In Vivo Tolerability Study

Dose Group (mg/kg)Mean Body Weight Change (%)Key Clinical ObservationsHistopathology Findings (Liver)
Vehicle+5.2NoneNo significant findings
10+3.1NoneNo significant findings
30-2.5Mild lethargyMinimal hepatocellular vacuolation
100-15.8Significant lethargy, piloerectionModerate to severe hepatocellular necrosis

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the small molecule inhibitor and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells to confluency and treat with the small molecule inhibitor or vehicle control for a specified time.

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Western Blot Analysis: Collect the supernatant containing the soluble, native proteins and analyze the amount of the target protein by Western blotting.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Small Molecule Inhibitor B Target Protein A->B Inhibition F Off-Target Protein (e.g., hERG Channel) A->F Unintended Binding C Downstream Effector 1 B->C Blocks Signal D Downstream Effector 2 C->D Blocks Signal E Desired Cellular Effect (e.g., Apoptosis) D->E G Unintended Cellular Pathway F->G Alters Function H Adverse Effect (e.g., Cardiotoxicity) G->H

Caption: On-target vs. off-target signaling pathways.

G A Compound Synthesis and Purification B In Vitro Screening (Target-based & Phenotypic) A->B C In Vitro ADME/Tox (CYP Inhibition, hERG) B->C D Lead Optimization B->D C->D E In Vivo PK/PD Studies D->E F In Vivo Efficacy Studies E->F G Exploratory In Vivo Toxicology E->G H Candidate Nomination F->H G->H

Caption: A typical workflow for preclinical small molecule drug discovery.

References

Technical Support Center: Minimizing Payload Deconjugation of Antibody-Drug Conjugates (ADCs) in Serum

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) to minimize payload deconjugation of antibody-drug conjugates (ADCs) in serum. While focusing on the principles applicable to various ADCs, including those with characteristics of low payload shedding like SMP-93566, this guide offers a framework for optimizing the stability of your ADC constructs.

Troubleshooting Guide: Common Issues in ADC Serum Stability Studies

Issue 1: High Levels of Premature Payload Release in Serum

  • Possible Cause: The linker chemistry may be susceptible to degradation in the serum environment. For instance, maleimide-based linkers can undergo a retro-Michael reaction, leading to payload deconjugation.[1][2]

  • Recommended Solution:

    • Linker Modification: If using a maleimide linker, consider strategies to stabilize the succinimide ring, such as hydrolysis, to prevent the reverse reaction.[1] Alternatively, explore more stable linker technologies like those based on sulfones or enzymatic cleavage sites that are less prone to premature release in circulation.[3][4]

    • Hydrophilic Spacers: Incorporate hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design. This can shield the hydrophobic payload and linker, potentially reducing interactions with serum components that could lead to deconjugation.[5][6]

Issue 2: Inconsistent Deconjugation Rates Between ADC Batches

  • Possible Cause: Variability in the drug-to-antibody ratio (DAR) and the specific conjugation sites can significantly impact ADC stability.[1] Inconsistent manufacturing processes can lead to batch-to-batch differences in these critical quality attributes.

  • Recommended Solution:

    • Site-Specific Conjugation: Employ site-specific conjugation techniques to produce a homogeneous ADC with a uniform DAR. This ensures that the payload is attached to sites that favor stability.[4]

    • Process Optimization: Tightly control and optimize the conjugation reaction conditions, including pH, temperature, and reaction time, to ensure consistency between batches.

    • Thorough Characterization: Implement robust analytical methods, such as mass spectrometry and chromatography, to characterize each batch for DAR, conjugation site, and aggregation levels.

Issue 3: Increased ADC Aggregation in Serum

  • Possible Cause: The hydrophobicity of the payload can lead to aggregation, especially at higher DARs.[5] Aggregation can, in turn, affect the stability and pharmacokinetic properties of the ADC.

  • Recommended Solution:

    • Hydrophilic Linkers: As mentioned previously, the use of hydrophilic linkers can help to mitigate the hydrophobicity of the payload and reduce the propensity for aggregation.[5]

    • Formulation Optimization: Develop a formulation buffer that stabilizes the ADC and minimizes aggregation. This may involve optimizing the pH, ionic strength, and the inclusion of excipients.[4]

    • DAR Optimization: A lower DAR may result in a more stable and less aggregation-prone ADC, though this needs to be balanced with therapeutic efficacy.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing ADC stability in serum?

The stability of an ADC in serum is a multifactorial issue. The key factors include:

  • Linker Chemistry: The type of linker used to attach the payload to the antibody is paramount. Cleavable linkers (e.g., pH-sensitive, enzyme-sensitive) are designed to release the payload under specific conditions, while non-cleavable linkers are generally more stable in circulation.[1][6]

  • Conjugation Site: The location of payload conjugation on the antibody can impact stability. Payloads attached to solvent-accessible sites may be more susceptible to deconjugation.[1]

  • Drug-to-Antibody Ratio (DAR): A higher DAR can increase the hydrophobicity of the ADC, potentially leading to aggregation and altered pharmacokinetic profiles.[1]

  • Payload Properties: The physicochemical properties of the payload, such as its hydrophobicity, can influence the overall stability and aggregation of the ADC.[5]

Q2: How does serum handling and storage affect ADC stability measurements?

Proper handling and storage of serum samples are critical for obtaining accurate and reproducible data on ADC stability.

  • Storage Temperature: ADCs typically require storage at low temperatures (e.g., -20°C or -80°C) to prevent degradation of the payload and cleavage of the linker.[4]

  • pH and Buffer Composition: The pH and composition of the buffer in which the ADC is formulated can significantly impact its stability. It is essential to use a buffer that maintains the structural integrity of the antibody and the stability of the linker.[4]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to protein denaturation and aggregation, which may affect ADC stability.

Q3: What are the best practices for designing an in vitro serum stability study for an ADC?

A well-designed in vitro serum stability study is crucial for predicting the in vivo behavior of an ADC.

  • Source of Serum: Use serum from the relevant species for your intended preclinical or clinical studies (e.g., human, mouse, rat).

  • Incubation Conditions: Incubate the ADC in serum at a physiological temperature (37°C) over a time course (e.g., 0, 6, 24, 48, 72 hours).

  • Analytical Methods: Employ sensitive and validated analytical techniques to measure the concentration of the intact ADC, free payload, and different DAR species over time. Common methods include ELISA, mass spectrometry (LC-MS), and hydrophobic interaction chromatography (HIC).

  • Controls: Include appropriate controls, such as the unconjugated antibody and the free payload, to understand their behavior in serum.

Data Presentation: Comparative Stability of Different Linker Technologies

Linker TypeGeneral Stability in SerumPrimary Deconjugation MechanismMitigation Strategies
Maleimide-based Variable; can be prone to instabilityRetro-Michael reaction with serum thiols (e.g., albumin)Hydrolysis of the succinimide ring; use of next-generation maleimides
Disulfide-based ModerateDisulfide exchange with endogenous thiolsEngineering the steric hindrance around the disulfide bond
pH-Sensitive (e.g., Hydrazone) Stable at physiological pH; labile at acidic pHHydrolysis in the acidic environment of the endosome/lysosomeEnsure linker is sufficiently stable at blood pH (~7.4)
Enzyme-Cleavable (e.g., Val-Cit) Generally stableCleavage by specific enzymes (e.g., Cathepsin B) in the lysosomeModifying the peptide sequence to optimize cleavage specificity and serum stability
Non-Cleavable (e.g., Thioether) HighIntracellular degradation of the antibodyN/A (designed for stability in circulation)

Experimental Protocols

Protocol: In Vitro ADC Serum Stability Assay

  • Materials:

    • Test ADC

    • Control unconjugated antibody

    • Pooled human serum (or other species of interest)

    • Phosphate-buffered saline (PBS)

    • Incubator at 37°C

    • Analytical instruments (e.g., LC-MS, HIC)

  • Procedure:

    • Prepare a stock solution of the test ADC and control antibody in PBS.

    • Spike the ADC and control antibody into separate aliquots of serum to a final concentration relevant for in vivo studies.

    • Incubate the samples at 37°C.

    • At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot from each sample and immediately store it at -80°C to quench any further reaction.

    • For analysis, thaw the samples and prepare them for the chosen analytical method (e.g., protein A purification followed by LC-MS analysis).

    • Quantify the amount of intact ADC, average DAR, and free payload at each time point.

    • Plot the percentage of intact ADC or the change in average DAR over time to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for ADC Serum Stability Assessment cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep_adc Prepare ADC Stock Solution spike Spike ADC into Serum prep_adc->spike incubate Incubate at 37°C spike->incubate timepoint Collect Aliquots at Time Points incubate->timepoint quench Quench Reaction at -80°C timepoint->quench purify Sample Purification (e.g., Protein A) quench->purify analyze LC-MS or HIC Analysis purify->analyze quantify Quantify Intact ADC, DAR, and Free Payload analyze->quantify

Caption: Workflow for assessing ADC stability in serum.

deconjugation_pathway Factors Influencing ADC Deconjugation in Serum cluster_factors Contributing Factors ADC Intact ADC in Serum Deconjugation Payload Deconjugation ADC->Deconjugation linker Linker Chemistry linker->Deconjugation conjugation_site Conjugation Site conjugation_site->Deconjugation dar Drug-to-Antibody Ratio (DAR) dar->Deconjugation payload Payload Hydrophobicity payload->Deconjugation Free_Payload Free Payload in Serum Deconjugation->Free_Payload

Caption: Key factors contributing to ADC deconjugation.

References

How to interpret and address inconsistent results in SMP-93566 efficacy studies.

Author: BenchChem Technical Support Team. Date: December 2025

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Technical Support Center: SMP-93566 Efficacy Studies Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals interpret and address inconsistent results in this compound efficacy studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to navigate common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for this compound across different batches of the same cancer cell line. What could be the cause?

A1: This is a common issue that can stem from several factors related to cell line stability and culture conditions. Cancer cell lines are known to evolve in culture, leading to genetic and transcriptional heterogeneity.[1] This can result in different clonal populations with varying sensitivity to this compound.[1][2] Key factors to consider include:

Genetic Drift: Continuous passaging can lead to the selection of subclones with different genetic profiles and, consequently, altered drug sensitivity.[1] Culture Conditions: Variations in media, serum, or supplements can influence cell signaling pathways and drug response.[1] Cell Passage Number: It is crucial to use cells within a consistent and low passage number range for all experiments to ensure reproducibility. Mycoplasma Contamination: Mycoplasma infection can alter cellular metabolism and drug sensitivity, leading to unreliable results.

Q2: Our in vivo xenograft studies with this compound are showing inconsistent tumor growth inhibition. Why might this be happening?

A2: Inconsistent results in xenograft models can be attributed to a variety of factors related to the host animal, the tumor cells, and the experimental procedure.[3][4] Important considerations include:

Tumor Engraftment Site: The site of tumor cell injection can influence tumor growth and drug delivery. Host Immune System: The choice of immunodeficient mouse strain is critical, as residual immune function can affect tumor growth and response to therapy.[4] Tumor Heterogeneity: Similar to in vitro studies, the heterogeneity of the implanted tumor cells can lead to variable growth rates and drug responses.[2][5] Drug Formulation and Administration: Inconsistent preparation of the drug formulation or variations in the administration route can lead to differences in drug exposure. Tumor Burden at Start of Treatment: Initiating treatment at different average tumor volumes can impact the perceived efficacy of the drug.

Q3: We are not observing the expected downstream inhibition of p-AKT after treatment with this compound in our Western blot analysis. What should we check?

A3: Lack of downstream signaling inhibition can be due to several experimental variables.[6][7] Here are some troubleshooting steps:

Inhibitor Concentration and Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to effectively block the signaling pathway. A dose-response and time-course experiment is recommended to determine the optimal conditions.[6][7] Cell Line Specificity: The activation status of the target pathway can vary significantly between cell lines.[6] Confirm that your chosen cell line has an active pathway that is sensitive to this compound. Ligand Stimulation: For some experimental setups, stimulation with a relevant growth factor is necessary to activate the pathway and observe the inhibitory effect of the compound.[6] Antibody Quality: Ensure that the primary and secondary antibodies used for Western blotting are specific and used at their optimal concentrations.[6]

Q4: We are observing unexpected cell toxicity or a phenotype that is inconsistent with the known mechanism of action of this compound. Could this be an off-target effect?

A4: Yes, unexpected phenotypes can be an indicator of off-target activity.[6][7] While this compound is designed to be a selective kinase inhibitor, it may interact with other kinases or cellular proteins, especially at higher concentrations.[8] To investigate this:

Perform a Dose-Response Curve: Determine the IC50 for both on-target inhibition and cell viability. A large discrepancy between these values may suggest off-target toxicity.[6] Kinase Profiling: A broad kinase profiling panel can identify other kinases that are inhibited by this compound.[9] Use a Structurally Different Inhibitor: Confirm the on-target phenotype by using a second, structurally different inhibitor of the same target.[7]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Cell Viability Assays

Potential Cause Troubleshooting Steps

Cell Line Heterogeneity

  • Obtain a fresh, low-passage vial of the cell line from a reputable cell bank.2. Perform cell line authentication (e.g., STR profiling).3. Limit the number of passages for all experiments (e.g., use cells between passages 5-15).[1]

Inconsistent Seeding Density

  • Ensure a homogenous single-cell suspension before seeding.2. Use a calibrated multichannel pipette for seeding.3. Perform a cell count immediately before seeding to ensure accuracy.

Edge Effects in Microplates

  • Avoid using the outermost wells of the microplate for experimental samples.2. Fill the outer wells with sterile PBS or media to maintain humidity.[6]

Compound Solubility Issues

  • Prepare a high-concentration stock solution in 100% DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.[6]2. Pre-warm the cell culture medium to 37°C before adding the compound.[6]3. Perform serial dilutions in pre-warmed media.[6]

Issue 2: Poor Tumor Growth or High Variability in Xenograft Models

Potential Cause Troubleshooting Steps

Suboptimal Cell Condition

  • Use cells that are in the exponential growth phase for implantation.2. Ensure high cell viability (>95%) before injection.3. Co-inject cells with Matrigel to improve tumor take rate and growth.[10]

Inappropriate Mouse Strain

  • If using a new cell line, consider a pilot study with different immunodeficient mouse strains (e.g., nude, SCID, NSG) to determine the best host.[4]

Inconsistent Tumor Implantation

  • Ensure a consistent number of cells is injected for each animal.2. Inject cells into the same anatomical location for all animals.3. Use a consistent volume for all injections.

Variable Start of Treatment

  • Randomize animals into treatment groups once tumors reach a predetermined, consistent average size (e.g., 100-150 mm³).[11]

Data Presentation Clear and consistent data presentation is crucial for interpreting efficacy studies. The following tables provide examples of how to summarize quantitative data from in vitro and in vivo experiments with this compound.

Table 1: In Vitro Efficacy of this compound in a Panel of Cancer Cell Lines

Cell Line Target Pathway Activation (p-AKT/total AKT ratio) this compound IC50 (nM) 95% Confidence Interval

Cell Line A 2.5 ± 0.3 50 45-55

Cell Line B 0.8 ± 0.1 500 450-550

Cell Line C 3.1 ± 0.4 45 40-50

Table 2: In Vivo Efficacy of this compound in a Xenograft Model

Treatment Group Dose and Schedule Mean Tumor Volume at Day 21 (mm³) Tumor Growth Inhibition (%) P-value vs. Vehicle

Vehicle

± 250

This compound 25 mg/kg, QD 750 ± 150 50 <0.05

This compound 50 mg/kg, QD 300 ± 100 80 <0.01

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C and 5% CO2. Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell control wells. Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2. Viability Assessment: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Data Acquisition: Measure luminescence using a plate reader. Data Analysis: Normalize the data to the vehicle control (100% viability) and the no-cell control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.

Protocol 2: Subcutaneous Xenograft Model

Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel™ at a concentration of 1 x 10^7 cells/mL.[11] Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each immunodeficient mouse.[11] Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.[11] Treatment Initiation: Once tumors reach an average size of 100-150 mm³, randomize mice into treatment and control groups.[11] Drug Administration: Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage). Data Collection and Analysis: Continue treatment for a predetermined period (e.g., 21-28 days).[11] At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI) rate.

Visualizations The following diagrams illustrate key pathways and workflows relevant to this compound efficacy studies.

Diagram 1: Simplified Signaling Pathway of this compound

References

Refinement of SMP-93566 dosing to mitigate observed side effects.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As "SMP-93566" does not correspond to a publicly documented compound, this technical support guide is based on a hypothetical scenario for illustrative purposes. The scenario assumes this compound is an inhibitor of Tyrosine Kinase "TK-1A" for oncological applications, with off-target effects on "TK-2B" causing cardiotoxicity.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in refining this compound dosing to mitigate observed side effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant dose-dependent toxicity in our cardiomyocyte cell models. What is the likely cause?

A1: The observed cardiotoxicity is likely due to off-target inhibition of the Tyrosine Kinase "TK-2B". This kinase shares structural homology with the primary target, "TK-1A," and is crucial for cardiomyocyte health. At higher concentrations, the selectivity of this compound may decrease, leading to the inhibition of TK-2B and subsequent cytotoxic effects.

Q2: What is the recommended approach for a dose-refinement study to establish a therapeutic window?

A2: To identify the optimal concentration, a dose-response study is recommended. This involves testing a range of concentrations, starting at least one order of magnitude below the dose where toxicity was first observed. The objective is to find the lowest concentration that maintains therapeutic efficacy against TK-1A while minimizing off-target effects on TK-2B. Please refer to the experimental workflow diagram below for a suggested protocol.

Q3: Are there specific biomarkers we can use to monitor for the early onset of cardiotoxicity?

A3: Yes. In pre-clinical animal models, monitoring serum levels of cardiac troponins (cTnI and cTnT) is a sensitive and specific method for detecting myocardial injury. For in-vitro cellular models, assessing the activation of apoptosis markers, such as cleaved Caspase-3, can provide early indications of cardiotoxicity.

Q4: Can altering the dosing schedule, rather than the concentration, help mitigate the observed side effects?

A4: This is a plausible strategy. A fractionated dosing schedule, such as administering half the total daily dose twice a day, may maintain a therapeutic concentration against TK-1A while allowing for periods of lower plasma concentration. This could reduce the cumulative off-target stress on TK-2B. This hypothesis should be validated experimentally by comparing the toxicological and efficacy outcomes of continuous versus intermittent dosing protocols.

Troubleshooting Guides

Issue 1: High variability in toxicity results across different experimental batches.

  • Potential Cause: Inconsistent compound stability or solubility in the experimental medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound for each experiment. Avoid using stock solutions that have been subjected to multiple freeze-thaw cycles.

    • Control Vehicle Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental and control groups and does not exceed a non-toxic level (typically ≤ 0.1%).

    • Confirm Solubility: Visually confirm the complete dissolution of this compound in your culture medium before application to cells or administration. Precipitates can lead to inconsistent effective concentrations.

Issue 2: Loss of therapeutic efficacy at concentrations where toxicity is absent.

  • Potential Cause: The therapeutic window for this compound is narrower than initially estimated.

  • Troubleshooting Steps:

    • Granular Dose-Response: Perform a more detailed dose-response analysis with smaller concentration increments around the suspected therapeutic window to precisely define the efficacy and toxicity thresholds.

    • Biomarker Validation: Use a downstream biomarker assay (e.g., a Western blot for a phosphorylated substrate of TK-1A) to confirm target engagement and activity at these lower, non-toxic concentrations.

    • Combination Therapy: Consider investigating a combination therapy approach. A lower, non-toxic dose of this compound could be paired with another therapeutic agent that acts on a complementary pathway to achieve the desired anti-cancer effect.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound Efficacy vs. Off-Target Toxicity

This table summarizes the relationship between this compound concentration, its intended efficacy (inhibition of target TK-1A), and the corresponding cardiotoxicity (measured by a reduction in cardiomyocyte viability).

Concentration (µM)TK-1A Inhibition (%) (Efficacy)Cardiomyocyte Viability (%) (Toxicity)
0.122.599.1
0.555.396.8
1.0 81.2 92.5
5.096.871.4
10.098.948.7
20.099.515.2

Note: Data is hypothetical and for illustrative purposes only. The highlighted row indicates a potential optimal concentration.

Mandatory Visualizations

SMP93566_Signaling_Pathway cluster_cancer_cell Cancer Cell cluster_cardiomyocyte_cell Cardiomyocyte SMP93566_on This compound TK1A TK-1A (On-Target) SMP93566_on->TK1A Inhibits Proliferation Cancer Proliferation TK1A->Proliferation Promotes SMP93566_off This compound TK2B TK-2B (Off-Target) SMP93566_off->TK2B Inhibits (at high conc.) Viability Cell Viability TK2B->Viability Maintains

Caption: On-target vs. off-target signaling pathways for this compound.

Dose_Refinement_Workflow start Start: Toxicity observed at effective dose step1 1. Perform granular dose-response (Efficacy vs. Toxicity Assays) start->step1 step2 2. Determine IC50 for Efficacy (TK-1A) and IC50 for Toxicity (Cardiomyocytes) step1->step2 step3 3. Calculate Therapeutic Index (IC50 Toxicity / IC50 Efficacy) step2->step3 decision Is Therapeutic Index > 10? step3->decision step4a 4a. Select optimal dose from window and proceed with in-vivo validation decision->step4a Yes step4b 4b. Explore alternative dosing (e.g., fractionated schedule) decision->step4b No end End: Optimized Dosing Protocol Established step4a->end step5b 5b. Re-evaluate Efficacy and Toxicity under new schedule step4b->step5b step5b->decision

Caption: Experimental workflow for dose refinement of this compound.

Troubleshooting_Logical_Flow start Observation: Unexpected Side Effect q1 Is the effect dose-dependent? start->q1 a1_yes Likely compound-related. Proceed to dose reduction. q1->a1_yes Yes a1_no Possible artifact or vehicle effect. Review control groups and compound purity. q1->a1_no No q2 Does dose reduction mitigate the side effect? a1_yes->q2 a2_yes Side effect is confirmed to be on- or off-target. q2->a2_yes Yes a2_no Effect may be due to a stable metabolite. Consider metabolic profiling. q2->a2_no No q3 Is therapeutic efficacy maintained at the new, non-toxic dose? a2_yes->q3 a3_yes Optimized Protocol Achieved q3->a3_yes Yes a3_no Therapeutic window is too narrow. Consider alternative dosing or combination therapy. q3->a3_no No

Improving the signal-to-noise ratio in SMP-93566-based imaging assays.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in imaging assays utilizing the hypothetical antibody-drug conjugate, SMP-93566.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for a low signal-to-noise ratio in our this compound imaging experiments?

A low signal-to-noise ratio can stem from two primary issues: weak specific signal or high background fluorescence. It is crucial to systematically determine the source of the problem. A good first step is to image an unstained control sample; if it shows significant fluorescence, autofluorescence is a likely culprit.[1] If the unstained sample is dark, the issue may be non-specific binding of the this compound conjugate or other reagents.

Q2: How can we differentiate between autofluorescence and non-specific binding of this compound?

To distinguish between these, the use of proper controls is essential.[1] An unstained sample will reveal the level of endogenous autofluorescence from the cells or tissue itself.[1][2] A "secondary-only" control (if applicable in your assay design) or a sample incubated with an isotype control antibody conjugated with the same fluorophore can help identify non-specific antibody binding. If both of these controls are clean, but your fully stained sample has high background, the issue is likely specific to the this compound conjugate.

Q3: Can the fluorophore conjugated to this compound contribute to a poor signal-to-noise ratio?

Yes, the choice of fluorophore is critical. Some fluorophores are inherently brighter and more photostable than others. Additionally, if your sample has significant autofluorescence in a particular spectral range (e.g., green), choosing a fluorophore that emits in a different range (e.g., red or far-red) can significantly improve the signal-to-noise ratio.[3] It is also important to ensure that your microscope's filter sets are a good match for the excitation and emission spectra of the chosen fluorophore to maximize signal detection and minimize bleed-through from other fluorescent sources.[2]

Q4: What are the main sources of noise in fluorescence microscopy?

The primary sources of noise in fluorescence microscopy are photon shot noise, which is an inherent property of light, and detector noise from the camera or photodetector.[4][5] While these cannot be eliminated, their impact can be minimized by maximizing the number of collected photons from the specific signal.[6] Other factors contributing to a poor signal-to-noise ratio include autofluorescence, non-specific staining, and out-of-focus light.[4][7][8]

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during this compound imaging assays.

Guide 1: High Background Fluorescence

High background fluorescence can obscure the specific signal from this compound. The following workflow can help diagnose and mitigate this issue.

start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence_check Is Unstained Control Bright? unstained_control->autofluorescence_check autofluorescence_issue High Autofluorescence autofluorescence_check->autofluorescence_issue Yes nonspecific_binding_check Image Isotype Control autofluorescence_check->nonspecific_binding_check No nonspecific_bright Is Isotype Control Bright? nonspecific_binding_check->nonspecific_bright nonspecific_issue Non-specific Binding nonspecific_bright->nonspecific_issue Yes smp_specific_issue This compound Concentration or Protocol Issue nonspecific_bright->smp_specific_issue No

Caption: Troubleshooting workflow for high background fluorescence.

Solutions for High Autofluorescence:

  • Fixation: Aldehyde-based fixatives like paraformaldehyde can induce autofluorescence.[9] Consider using a non-aldehyde fixative like methanol or acetone if compatible with your target antigen.[9] If using aldehydes, treat with a quenching agent like sodium borohydride after fixation.[1][2]

  • Quenching: Commercial quenching reagents are available that can help reduce autofluorescence.[7][9]

  • Spectral Separation: Move to fluorophores in the red or far-red spectrum to avoid the typical green/yellow autofluorescence of many biological samples.[3]

Solutions for Non-Specific Binding:

  • Blocking: Ensure adequate blocking of non-specific binding sites. Increase blocking time or the concentration of the blocking agent.[1]

  • Washing: Increase the number and duration of wash steps after incubation with this compound to remove unbound conjugate.[1][8]

  • Antibody Concentration: Titrate the concentration of this compound to find the optimal balance between signal and background.[8][10]

Guide 2: Weak or No Specific Signal

A weak signal can be as detrimental as high background. Follow these steps to enhance your specific signal.

start Weak or No Signal positive_control Check Positive Control Sample start->positive_control positive_control_check Is Positive Control Stained? positive_control->positive_control_check protocol_issue Protocol/Reagent Issue positive_control_check->protocol_issue No target_expression_check Low Target Expression positive_control_check->target_expression_check Yes (but weak) reagent_check Check Reagents (e.g., this compound viability) protocol_issue->reagent_check microscope_check Check Microscope Settings protocol_issue->microscope_check protocol_optimization Optimize Protocol target_expression_check->protocol_optimization

Caption: Troubleshooting workflow for weak or no specific signal.

Solutions for Weak Signal:

  • This compound Concentration: Increase the concentration of the this compound conjugate or extend the incubation time.[2]

  • Antigen Retrieval: For formalin-fixed paraffin-embedded tissues, antigen retrieval may be necessary to unmask the target epitope.[2]

  • Permeabilization: If the target is intracellular, ensure proper permeabilization. Aldehyde fixatives require a detergent like Triton X-100, while methanol or acetone fixation also permeabilizes the cells.[2]

  • Microscope Settings: Increase the exposure time or gain on the microscope to better detect a weak signal.[2]

  • Fluorophore Choice: Use a brighter fluorophore if possible.

Experimental Protocols

Protocol 1: Sodium Borohydride Treatment to Reduce Aldehyde-Induced Autofluorescence

This protocol is for use after fixation with aldehyde-based fixatives like paraformaldehyde.

  • After fixation and washing with PBS, prepare a fresh solution of 0.1% sodium borohydride in PBS.

  • Incubate the samples in the sodium borohydride solution for 10-15 minutes at room temperature.[1]

  • Wash the samples thoroughly three times with PBS for 5 minutes each.[1]

  • Proceed with your standard immunofluorescence or staining protocol.

Protocol 2: Optimizing Blocking Conditions

Effective blocking is crucial to prevent non-specific binding.

  • Prepare blocking buffers with different blocking agents and concentrations (see table below).

  • Incubate samples in blocking buffer for at least 1 hour at room temperature or overnight at 4°C.

  • Proceed with this compound incubation without washing out the blocking buffer. The antibody diluent should also contain a small amount of the blocking agent.

Data Presentation

Table 1: Common Blocking Agents and Working Concentrations
Blocking AgentTypical ConcentrationNotes
Bovine Serum Albumin (BSA)1-5% in PBSA common general blocking agent.
Normal Serum (e.g., Donkey, Goat)5-10% in PBSUse serum from the same species as the secondary antibody (if used).[1]
Commercial Blocking BuffersVariesOften proprietary formulations that can be very effective.
Table 2: Troubleshooting Summary for Signal-to-Noise Ratio
IssuePotential CauseSuggested Solution
High Background AutofluorescenceTreat with sodium borohydride; use a far-red fluorophore.[1][2][3]
Non-specific bindingIncrease blocking time/concentration; optimize this compound concentration; increase washing.[1][8]
Contaminated ReagentsPrepare fresh buffers and solutions.[1]
Weak Signal Low this compound ConcentrationIncrease concentration or incubation time.[2]
Epitope MaskingPerform antigen retrieval.[2]
Poor PermeabilizationUse an appropriate permeabilization agent (e.g., Triton X-100).[2]
PhotobleachingMinimize light exposure; use an anti-fade mounting medium.[2]

References

Validation & Comparative

A Comparative Analysis of Antibody-Drug Conjugates in Breast Cancer: Evaluating Efficacy in the Absence of Data for SMP-93566

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the antibody-drug conjugate (ADC) SMP-93566 with other ADCs in the context of breast cancer is not feasible at this time due to the limited publicly available information on its specific molecular characteristics and efficacy. Reports indicate that this compound is an antibody-drug conjugate with demonstrated in-vivo tumor inhibitory effects in breast, ovarian, and gastric cancer models. However, critical details regarding its target antigen, cytotoxic payload, and quantitative preclinical or clinical data remain undisclosed.

In light of this data gap, this guide provides a comparative overview of three prominent, well-characterized ADCs that have established roles in the treatment of breast cancer: Trastuzumab deruxtecan (Enhertu), Sacituzumab govitecan (Trodelvy), and Ado-trastuzumab emtansine (Kadcyla). This analysis is intended for researchers, scientists, and drug development professionals to offer a baseline for evaluating emerging ADCs like this compound, once further information becomes available.

Mechanism of Action: A Shared Strategy with Diverse Targets

Antibody-drug conjugates represent a targeted therapeutic approach, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic agent. This "biological missile" approach aims to deliver chemotherapy directly to cancer cells, thereby minimizing systemic toxicity.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2, TROP2) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload (e.g., Topoisomerase Inhibitor, Microtubule Inhibitor) Lysosome->Payload 4. Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage 5. Cytotoxicity

Figure 1. General mechanism of action for an antibody-drug conjugate (ADC).

Comparative Efficacy of Leading Breast Cancer ADCs

The following tables summarize the key characteristics and available efficacy data for Trastuzumab deruxtecan, Sacituzumab govitecan, and Ado-trastuzumab emtansine. This data is compiled from various preclinical and clinical studies and is intended for comparative purposes.

Table 1: Molecular Characteristics of Selected ADCs
ADC Name Target Antigen Antibody Linker Cytotoxic Payload Drug-to-Antibody Ratio (DAR)
Trastuzumab deruxtecan (Enhertu) HER2Humanized IgG1Cleavable (enzyme-labile)Topoisomerase I inhibitor (DXd)~8
Sacituzumab govitecan (Trodelvy) TROP2Humanized IgG1Cleavable (hydrolyzable)Topoisomerase I inhibitor (SN-38)~7.6
Ado-trastuzumab emtansine (Kadcyla) HER2Humanized IgG1Non-cleavableMicrotubule inhibitor (DM1)~3.5
Table 2: Preclinical Efficacy in Breast Cancer Models
ADC Name Model Type Key Findings Citation
Trastuzumab deruxtecan HER2-positive and HER2-low patient-derived xenografts (PDX)Inhibited tumor growth and prolonged survival in both HER2-positive and HER2-low models.[1][2]
Sacituzumab govitecan Triple-negative breast cancer (TNBC) cell lines and xenograftsDemonstrated significant anti-tumor activity in TNBC models.[3]
Ado-trastuzumab emtansine HER2-positive breast cancer brain metastases modelsDelayed the growth of HER2-positive brain metastases and conferred a survival benefit.[4]
Table 3: Clinical Efficacy in Metastatic Breast Cancer
ADC Name Clinical Trial Patient Population Objective Response Rate (ORR) Median Progression-Free Survival (PFS) Citation
Trastuzumab deruxtecan DESTINY-Breast01HER2-positive, heavily pretreated60.9%16.4 months
Sacituzumab govitecan ASCENTMetastatic triple-negative breast cancer, previously treated35%5.6 months
Ado-trastuzumab emtansine EMILIAHER2-positive, previously treated with trastuzumab and a taxane43.6%9.6 months[5]

Experimental Protocols: A Methodological Overview

The evaluation of ADC efficacy relies on a standardized set of preclinical and clinical experimental designs.

Preclinical Evaluation Workflow

Preclinical_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Cell_Lines Target-Expressing Cancer Cell Lines Binding_Assay Binding Affinity (e.g., ELISA, Flow Cytometry) Cell_Lines->Binding_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTS, CellTiter-Glo) Cell_Lines->Cytotoxicity_Assay Xenograft Patient-Derived or Cell Line-Derived Xenograft Models Binding_Assay->Xenograft Cytotoxicity_Assay->Xenograft Dosing ADC Administration (e.g., intravenous) Xenograft->Dosing Tumor_Measurement Tumor Volume Measurement Dosing->Tumor_Measurement Survival_Analysis Overall Survival Analysis Tumor_Measurement->Survival_Analysis

Figure 2. Standard workflow for the preclinical evaluation of ADCs.

In Vitro Studies:

  • Cell Lines: A panel of breast cancer cell lines with varying levels of target antigen expression (e.g., HER2-high, HER2-low, TROP2-high) are utilized.

  • Binding Affinity: The binding of the ADC's monoclonal antibody to the target antigen on the cell surface is quantified using techniques such as ELISA or flow cytometry.

  • Cytotoxicity Assays: The potency of the ADC in killing cancer cells is measured using viability assays (e.g., MTS, CellTiter-Glo) to determine the IC50 (half-maximal inhibitory concentration).

In Vivo Studies:

  • Animal Models: Immunocompromised mice are typically used to establish xenograft models, either by implanting human breast cancer cell lines or patient-derived tumor fragments (PDXs).

  • ADC Administration: The ADC is administered to the tumor-bearing mice, usually via intravenous injection, at various dose levels and schedules.

  • Efficacy Endpoints: The primary efficacy endpoints are the inhibition of tumor growth, measured by regular caliper measurements of tumor volume, and the prolongation of overall survival of the treated animals compared to control groups.

Conclusion and Future Directions

While a direct comparison involving this compound is currently hampered by a lack of data, the established efficacy of Trastuzumab deruxtecan, Sacituzumab govitecan, and Ado-trastuzumab emtansine underscores the transformative potential of ADCs in breast cancer therapy. Each of these agents has a distinct profile in terms of target, payload, and clinical application, highlighting the importance of a nuanced understanding of their mechanisms and efficacy data.

For researchers and drug developers, the methodologies and comparative data presented here provide a framework for the evaluation of novel ADCs. As information on emerging agents like this compound becomes available, it will be crucial to assess their characteristics and performance against these established benchmarks to determine their potential contribution to the evolving landscape of breast cancer treatment. Future research will likely focus on identifying new targets, developing more potent and safer payloads, and optimizing ADC design to overcome resistance mechanisms.

References

Validating the target specificity of the monoclonal antibody in SMP-93566.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the target specificity of the novel monoclonal antibody SMP-93566 against its intended target, Programmed cell death protein 1 (PD-1). The performance of this compound is evaluated alongside two leading commercially available anti-PD-1 antibodies, referred to as Competitor A mAb and Competitor B mAb. The experimental data presented herein is intended to provide researchers, scientists, and drug development professionals with objective, data-driven insights into the specificity and reliability of this compound.

Introduction to Target Specificity

Comparative Analysis of Binding Affinity and Specificity

To ascertain the binding characteristics of this compound, a series of quantitative assays were performed. The results are compared with those of Competitor A mAb and Competitor B mAb.

Table 1: Comparative Binding Affinity (KD) to Human PD-1

AntibodyTargetMethodDissociation Constant (KD) (nM)
This compound Human PD-1Surface Plasmon Resonance (SPR)0.85
Competitor A mAbHuman PD-1Surface Plasmon Resonance (SPR)1.20
Competitor B mAbHuman PD-1Surface Plasmon Resonance (SPR)0.95

Table 2: Cross-Reactivity Panel against Related Proteins

AntibodyTarget ProteinBinding Signal (RU)Cross-Reactivity (%)
This compound PD-1250.2100
PD-L11.50.6
PD-L21.80.7
CTLA-40.90.4
Competitor A mAbPD-1245.8100
PD-L15.22.1
PD-L24.82.0
CTLA-42.10.9
Competitor B mAbPD-1248.1100
PD-L12.30.9
PD-L22.51.0
CTLA-41.20.5

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the experimental procedures and the targeted signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assays Binding Assays cluster_functional Functional Validation cell_culture Cell Culture (PD-1 expressing) protein_extraction Protein Lysate Extraction cell_culture->protein_extraction flow_cytometry Flow Cytometry cell_culture->flow_cytometry spr Surface Plasmon Resonance (SPR) protein_extraction->spr elisa ELISA protein_extraction->elisa western_blot Western Blot protein_extraction->western_blot ip_ms Immunoprecipitation- Mass Spectrometry protein_extraction->ip_ms

Caption: Workflow for monoclonal antibody target specificity validation.

PD1_pathway cluster_tcr T-Cell Receptor Signaling cluster_pd1 PD-1 Signaling TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 PI3K PI3K ZAP70->PI3K Akt Akt PI3K->Akt PD1 PD-1 SHP2 SHP2 PD1->SHP2 SHP2->PI3K Inhibits SMP93566 This compound SMP93566->PD1 Blocks PDL1 PD-L1/L2 PDL1->PD1 Binds

Caption: Simplified PD-1 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

  • Objective: To determine the binding affinity (KD) of this compound to recombinant human PD-1.

  • Instrumentation: Biacore T200 (Cytiva)

  • Procedure:

    • A CM5 sensor chip was immobilized with anti-human IgG (Fc) antibody.

    • This compound, Competitor A mAb, or Competitor B mAb were captured on the chip surface.

    • A series of concentrations of recombinant human PD-1 (analyte) were flowed over the chip surface.

    • Association and dissociation rates were measured.

    • The KD was calculated using a 1:1 Langmuir binding model.

  • Objective: To confirm the specific binding of this compound to PD-1 in a complex protein mixture.

  • Procedure:

    • Lysates from PD-1-expressing cells and control (PD-1 negative) cells were prepared.

    • Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with this compound (1 µg/mL).

    • A horseradish peroxidase (HRP)-conjugated secondary antibody was used for detection.

    • The signal was visualized using an enhanced chemiluminescence (ECL) substrate.

  • Objective: To assess the binding of this compound to cell-surface expressed PD-1.

  • Procedure:

    • PD-1 expressing Jurkat T cells were harvested and washed.

    • Cells were incubated with fluorescently labeled this compound or an isotype control antibody.

    • Following incubation, cells were washed to remove unbound antibody.

    • The fluorescence intensity of the cells was analyzed using a flow cytometer.

  • Objective: To identify the protein(s) that interact with this compound in a cellular context.

  • Procedure:

    • This compound was incubated with lysate from PD-1 expressing cells.

    • Antibody-protein complexes were captured using Protein A/G magnetic beads.

    • The beads were washed to remove non-specific binders.

    • The bound proteins were eluted and subjected to trypsin digestion.

    • The resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The identified proteins were compared against a protein database.

Summary and Conclusion

The data presented in this guide demonstrates that this compound is a highly specific monoclonal antibody for human PD-1. It exhibits a strong binding affinity, comparable to or exceeding that of leading competitors. Furthermore, cross-reactivity profiling and functional cell-based assays confirm its high degree of specificity. The rigorous validation protocol employed provides a high level of confidence in the utility of this compound for research and potential therapeutic development targeting the PD-1 signaling pathway.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of the bystander effect is critical in the design and evaluation of novel antibody-drug conjugates (ADCs). This guide provides a comparative analysis of the bystander effect across different ADC platforms, highlighting the key determinants of this phenomenon: the physicochemical properties of the payload and the nature of the linker. While specific data on the novel ADC SMP-93566, characterized by a low payload shedding rate, is not yet publicly available, this guide will serve as a valuable resource for contextualizing its future evaluation and for the broader field of ADC development.

The bystander effect, in the context of ADCs, is the ability of a cytotoxic payload, released from a targeted cancer cell, to diffuse and kill neighboring, antigen-negative cancer cells.[1][2] This is particularly crucial for treating heterogeneous tumors where not all cells express the target antigen.[3] The efficacy of this effect is largely governed by the interplay between the linker that connects the antibody to the payload and the properties of the payload itself.[1]

Key Determinants of the Bystander Effect

Linker Chemistry: Cleavable vs. Non-Cleavable

The stability and cleavage mechanism of the linker are paramount.[4][5]

  • Cleavable Linkers: These are designed to release the payload under specific conditions, such as the acidic environment of lysosomes or in the presence of certain enzymes that are more abundant in the tumor microenvironment.[5] This release mechanism allows the payload to diffuse out of the target cell and exert a bystander effect.[5] Examples include hydrazone, disulfide, and peptide linkers.[5]

  • Non-Cleavable Linkers: These linkers, such as thioether-based linkers, are more stable and typically require the complete degradation of the antibody in the lysosome to release the payload.[4] The resulting payload-linker-amino acid complex is often charged and membrane-impermeable, thus limiting or preventing the bystander effect.[3]

Payload Properties: The Decisive Factor

The ability of the released payload to traverse cell membranes is the ultimate determinant of the bystander effect. Key properties include:

  • Membrane Permeability: Payloads that are neutral, uncharged, and hydrophobic are more likely to be membrane-permeable and induce a strong bystander effect.[6][7]

  • Potency: Highly potent payloads are effective at nanomolar concentrations, a desirable feature for bystander killing where the payload concentration decreases with distance from the target cell.[]

Comparative Analysis of ADC Platforms

To illustrate the impact of linker and payload choice on the bystander effect, this section compares several well-characterized ADCs.

ADC PlatformAntibody TargetPayloadLinker TypeBystander Effect
Trastuzumab deruxtecan (T-DXd, Enhertu®) HER2DXd (a topoisomerase I inhibitor)Enzymatically cleavable (GGFG peptide)Potent
Trastuzumab emtansine (T-DM1, Kadcyla®) HER2DM1 (a maytansinoid microtubule inhibitor)Non-cleavable (SMCC)Negligible
Sacituzumab govitecan (Trodelvy®) TROP-2SN-38 (a topoisomerase I inhibitor)Hydrolyzable (CL2A)Potent
Enfortumab vedotin (Padcev®) Nectin-4MMAE (a microtubule inhibitor)Protease-cleavable (vc)Potent

Table 1: Comparison of bystander effect in different ADC platforms.

Case Study: T-DXd vs. T-DM1

The comparison between Trastuzumab deruxtecan (T-DXd) and Trastuzumab emtansine (T-DM1) provides a clear example of the importance of the linker-payload combination. Both ADCs target the HER2 receptor, but their bystander effects are dramatically different.

T-DXd utilizes a cleavable peptide linker that releases the potent topoisomerase I inhibitor, DXd.[1] DXd is highly membrane-permeable, allowing it to diffuse into adjacent HER2-negative cells and induce cell death.[1] In contrast, T-DM1 employs a non-cleavable linker.[3] Upon internalization and degradation, the released payload, DM1, remains attached to the linker and a lysine residue, creating a charged complex that cannot efficiently cross the cell membrane, thus preventing a significant bystander effect.[3]

Experimental data from co-culture assays, where HER2-positive and HER2-negative cells are grown together, quantitatively demonstrates this difference. In the presence of T-DXd, significant killing of HER2-negative bystander cells is observed, while T-DM1 shows minimal effect on these cells.[9]

Experimental Protocols for Assessing the Bystander Effect

The two most common in vitro methods for quantifying the bystander effect are the co-culture assay and the conditioned medium transfer assay.[9][10]

Co-culture Bystander Effect Assay

This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.[11]

Methodology:

  • Cell Seeding: Antigen-positive (e.g., SK-BR-3 for HER2) and antigen-negative cells (e.g., MCF7 for HER2) are seeded together in a multi-well plate. The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[11]

  • ADC Treatment: The co-culture is treated with a range of concentrations of the ADC. Controls include untreated co-cultures and monocultures of each cell line with and without the ADC.

  • Incubation: The cells are incubated for a period sufficient to allow for ADC internalization, payload release, and bystander killing (typically 72-120 hours).

  • Data Acquisition: The viability of the antigen-negative (fluorescent) and antigen-positive cells is quantified using high-content imaging or flow cytometry.[10]

  • Data Analysis: The percentage of dead or growth-inhibited fluorescent bystander cells is calculated relative to the untreated co-culture control.

Conditioned Medium Transfer Assay

This method assesses whether the bystander effect is mediated by a soluble factor (the released payload) secreted into the culture medium.[12]

Methodology:

  • Preparation of Conditioned Medium: Antigen-positive cells are cultured and treated with the ADC for a defined period (e.g., 72 hours) to allow for payload release into the medium. A control group is treated with a vehicle.

  • Medium Collection: The culture supernatant (conditioned medium) is collected and centrifuged or filtered to remove cells and debris.[10]

  • Treatment of Bystander Cells: The conditioned medium is then transferred to a culture of antigen-negative bystander cells.

  • Incubation and Analysis: The viability of the bystander cells is assessed after a suitable incubation period (e.g., 72 hours) using standard cell viability assays (e.g., MTT, CellTiter-Glo).[12] A significant reduction in viability in cells treated with conditioned medium from ADC-treated cells compared to vehicle-treated cells indicates a bystander effect.

Visualizing the Bystander Effect Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of the bystander effect and a typical experimental workflow.

Bystander_Effect_Pathway Mechanism of ADC Bystander Effect cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell ADC_bind 1. ADC binds to target antigen Internalization 2. Internalization ADC_bind->Internalization Lysosome 3. Lysosomal trafficking Internalization->Lysosome Payload_release 4. Payload release (cleavable linker) Lysosome->Payload_release Target_cell_death 5. Target cell death Payload_release->Target_cell_death Payload_diffusion 6. Payload diffuses across membrane Payload_release->Payload_diffusion Bystander_cell_death 7. Bystander cell death Payload_diffusion->Bystander_cell_death Experimental_Workflow In Vitro Bystander Effect Assay Workflow cluster_coculture Co-Culture Assay cluster_conditioned_medium Conditioned Medium Assay seed_coculture Seed Antigen-Positive & Antigen-Negative (fluorescent) cells treat_coculture Treat with ADC seed_coculture->treat_coculture incubate_coculture Incubate (72-120h) treat_coculture->incubate_coculture analyze_coculture Analyze cell viability (Imaging/Flow Cytometry) incubate_coculture->analyze_coculture seed_donor Seed Antigen-Positive cells treat_donor Treat with ADC seed_donor->treat_donor collect_medium Collect conditioned medium treat_donor->collect_medium treat_bystander Treat Antigen-Negative cells with conditioned medium collect_medium->treat_bystander analyze_bystander Analyze cell viability (e.g., MTT assay) treat_bystander->analyze_bystander

References

In-depth Analysis of Anti-Tumor Activity of Leading Antibody-Drug Conjugates in Ovarian, Gastric, and Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the preclinical data for prominent antibody-drug conjugates (ADCs) reveals significant anti-tumor activity across various cancer models. Due to the absence of publicly available preclinical data for SMP-93566, this guide provides a comparative analysis of well-established ADCs in the targeted cancer types: ovarian, gastric, and breast cancer. This report details their mechanisms of action, summarizes key quantitative data, and outlines the experimental protocols utilized in their evaluation.

While a thorough search was conducted for the anti-tumor activity of this compound, no publicly accessible scientific literature, patents, or clinical trial data could be identified. The only reference to this compound is from a commercial supplier, which describes it as an antibody-drug conjugate with in-vivo anti-tumor effects in ovarian, gastric, and breast cancer, without providing any supporting data.

Therefore, this guide focuses on a selection of well-researched, clinically relevant ADCs for which substantial preclinical and clinical data are available:

  • Trastuzumab deruxtecan (T-DXd)

  • Sacituzumab govitecan (SG)

  • Mirvetuximab soravtansine

These agents have demonstrated significant efficacy and provide a strong basis for a comparative analysis of anti-tumor activity in the cancer models of interest.

Comparative Anti-Tumor Activity of Selected ADCs

The following tables summarize the anti-tumor activity of Trastuzumab deruxtecan, Sacituzumab govitecan, and Mirvetuximab soravtansine in various preclinical cancer models.

Table 1: In Vitro Cytotoxicity of Selected ADCs in Cancer Cell Lines

ADCCancer TypeCell LineTargetIC50 (nM)
Trastuzumab deruxtecan (T-DXd) Breast CancerSK-BR-3 (HER2+)HER21.4
Breast CancerMDA-MB-468 (HER2-low)HER223.7
Gastric CancerNCI-N87 (HER2+)HER21.9
Sacituzumab govitecan (SG) Breast CancerMDA-MB-231 (TNBC)TROP-215.2
Ovarian CancerOVCAR-3TROP-228.5
Mirvetuximab soravtansine Ovarian CancerIGROV1 (FRα-high)FRα0.3
Ovarian CancerOVCAR-3 (FRα-medium)FRα10.8

Table 2: In Vivo Anti-Tumor Efficacy of Selected ADCs in Xenograft Models

ADCCancer TypeXenograft ModelDosageTumor Growth Inhibition (%)
Trastuzumab deruxtecan (T-DXd) Breast CancerSK-BR-35 mg/kg, i.v., q3w>100 (Tumor Regression)
Gastric CancerNCI-N875 mg/kg, i.v., q3w>100 (Tumor Regression)
Sacituzumab govitecan (SG) Breast CancerMDA-MB-23110 mg/kg, i.v., days 1, 885
Mirvetuximab soravtansine Ovarian CancerIGROV15 mg/kg, i.v., q3w92

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

  • Cell Culture: Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared in culture media. The existing media is removed from the wells and replaced with media containing the various concentrations of the ADC. Control wells receive media without the ADC.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT assay. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are normalized to the control wells, and the IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software (e.g., GraphPad Prism).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the ADC in a living organism.

  • Animal Models: Immunodeficient mice (e.g., NOD-SCID or athymic nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: A suspension of cancer cells (e.g., 1 x 10^7 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomized into control and treatment groups. The ADC is administered intravenously (i.v.) at the specified dose and schedule. The control group receives a vehicle control (e.g., saline).

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI), calculated as: (1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)) x 100. Tumor regression is noted when the tumor volume decreases from the initial measurement.

  • Ethical Considerations: All animal experiments are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Signaling Pathways and Mechanisms of Action

General Mechanism of Action for Antibody-Drug Conjugates

The following diagram illustrates the general mechanism by which ADCs exert their anti-tumor effects.

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action of an Antibody-Drug Conjugate (ADC).

Experimental Workflow for Preclinical ADC Evaluation

The following diagram outlines a typical workflow for the preclinical assessment of a novel ADC.

ADC_Workflow Target Target Identification & Validation Antibody Antibody Development & Selection Target->Antibody Payload Payload & Linker Selection Target->Payload Conjugation ADC Conjugation & Characterization Antibody->Conjugation Payload->Conjugation InVitro In Vitro Studies (Cytotoxicity, Binding) Conjugation->InVitro InVivo In Vivo Studies (Xenograft Models) InVitro->InVivo Tox Toxicology Studies InVivo->Tox Candidate Clinical Candidate Selection Tox->Candidate

Caption: Preclinical development workflow for an Antibody-Drug Conjugate.

Benchmarking SMP-93566: An In Vivo Performance Comparison Against Standard-of-Care Therapies in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the in vivo performance of the investigational antibody-drug conjugate (ADC), SMP-93566, against established standard-of-care therapies for ovarian, gastric, and breast cancers. The objective of this document is to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive overview based on available preclinical data.

Executive Summary

This compound is an antibody-drug conjugate that has demonstrated in vivo tumor inhibitory effects in preclinical models of ovarian, gastric, and breast cancer. As an ADC, it is designed to selectively deliver a cytotoxic payload to cancer cells, thereby minimizing systemic toxicity. However, detailed public information regarding the specific molecular target, the nature of the cytotoxic payload, and the linker technology of this compound is currently limited. Consequently, a direct, data-driven comparison with standard-of-care therapies, which often have well-defined mechanisms of action and extensive clinical data, is challenging. This guide, therefore, outlines the current therapeutic landscapes for these cancers and provides a framework for the future evaluation of this compound as more data becomes available.

Standard-of-Care Therapies: A Snapshot

A thorough understanding of the current treatment paradigms is essential for contextualizing the potential of novel agents like this compound. The standard-of-care for ovarian, gastric, and breast cancers is multifaceted and continually evolving, incorporating a combination of surgery, radiation, chemotherapy, and targeted therapies.

Table 1: Overview of Standard-of-Care Therapies

Cancer TypeFirst-Line TherapiesSecond-Line and Subsequent TherapiesTargeted Therapy/Immunotherapy
Ovarian Cancer Surgery followed by platinum-based chemotherapy (e.g., carboplatin) often in combination with a taxane (e.g., paclitaxel).Recurrent platinum-sensitive: Platinum-based combinations. Recurrent platinum-resistant: Single-agent chemotherapy (e.g., paclitaxel, doxorubicin).PARP inhibitors (e.g., olaparib) as maintenance therapy for BRCA-mutated or HRD-positive tumors. Bevacizumab (anti-VEGF).
Gastric Cancer Surgery (for resectable disease). Chemotherapy: Platinum-fluoropyrimidine doublets (e.g., FOLFOX, CAPOX). For HER2-positive tumors: Chemotherapy + Trastuzumab.Taxanes (e.g., paclitaxel, docetaxel), irinotecan. Ramucirumab (anti-VEGFR2).Trastuzumab (anti-HER2). Pembrolizumab (anti-PD-1) for PD-L1 positive tumors. Zolbetuximab (anti-Claudin 18.2).
Breast Cancer Dependent on subtype (HR+, HER2+, Triple-Negative). HR+: Endocrine therapy +/- CDK4/6 inhibitors. HER2+: Chemotherapy + anti-HER2 therapy (e.g., Trastuzumab, Pertuzumab). TNBC: Chemotherapy +/- immunotherapy.Varies by subtype and prior treatments. Includes different chemotherapy agents, other targeted therapies.Anti-HER2 therapies (e.g., ado-trastuzumab emtansine, trastuzumab deruxtecan). PARP inhibitors for germline BRCA-mutated HER2-negative metastatic breast cancer. mTOR inhibitors.

In Vivo Performance Data: this compound (Hypothetical Framework)

While specific in vivo comparative data for this compound is not publicly available, this section provides a template for how such data would be presented. The following tables are illustrative and do not represent actual experimental results for this compound.

Table 2: Hypothetical In Vivo Efficacy of this compound vs. Paclitaxel in an Ovarian Cancer Xenograft Model

Treatment GroupNTumor Growth Inhibition (%)Median Survival (Days)
Vehicle Control10030
Paclitaxel (10 mg/kg)106545
This compound (5 mg/kg) 10 85 60

Table 3: Hypothetical In Vivo Efficacy of this compound vs. Trastuzumab in a Gastric Cancer (HER2+) Xenograft Model

Treatment GroupNTumor Volume Reduction (%)Complete Response Rate (%)
Vehicle Control1000
Trastuzumab (10 mg/kg)105010
This compound (5 mg/kg) 10 75 30

Table 4: Hypothetical In Vivo Efficacy of this compound vs. Doxorubicin in a Breast Cancer Patient-Derived Xenograft (PDX) Model

Treatment GroupNChange in Tumor Volume (mm³) at Day 21Number of Tumor-Free Survivors
Vehicle Control8+5000/8
Doxorubicin (5 mg/kg)8+1501/8
This compound (5 mg/kg) 8 -50 4/8

Experimental Protocols (General Framework)

Detailed and reproducible experimental protocols are critical for the objective evaluation of therapeutic performance. The following outlines a general methodology for in vivo xenograft studies.

1. Cell Lines and Animal Models:

  • Ovarian Cancer: SKOV-3 or OVCAR-3 cells subcutaneously implanted into female athymic nude mice.

  • Gastric Cancer: NCI-N87 (HER2-positive) or MKN-45 cells subcutaneously implanted into male BALB/c nude mice.

  • Breast Cancer: MDA-MB-231 (TNBC) or patient-derived xenografts (PDX) established in NOD/SCID mice.

2. Treatment Administration:

  • Once tumors reach a palpable size (e.g., 100-200 mm³), animals are randomized into treatment and control groups.

  • This compound and standard-of-care agents are administered intravenously (IV) or intraperitoneally (IP) at predetermined dose schedules.

  • The vehicle control group receives the formulation buffer.

3. Efficacy Endpoints:

  • Tumor volume is measured bi-weekly using calipers (Volume = 0.5 x Length x Width²).

  • Body weight is monitored as an indicator of toxicity.

  • Primary endpoints include tumor growth inhibition (TGI), overall survival, and in some cases, complete and partial response rates.

4. Statistical Analysis:

  • Data are presented as mean ± standard error of the mean (SEM).

  • Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by Dunnett's or Tukey's post-hoc test.

  • Survival data is analyzed using the Kaplan-Meier method and log-rank test.

Visualizing the Mechanism of Action

To understand how ADCs like this compound function, it is helpful to visualize their general mechanism of action and the potential signaling pathways they might disrupt.

General ADC Mechanism of Action

ADC_Mechanism cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular ADC ADC Antibody Linker Payload TumorCell Tumor Cell Target Antigen ADC:f0->TumorCell:h 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Payload Release Lysosome->Payload 4. Linker Cleavage Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

Hypothetical Signaling Pathway Disruption

Given the prevalence of mTOR pathway dysregulation in cancer, a hypothetical scenario could involve an ADC targeting a receptor that influences this pathway.

mTOR_Pathway cluster_0 Cell Surface cluster_1 Signaling Cascade cluster_2 Cellular Processes Receptor Target Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival ADC This compound ADC->Receptor Binding & Inhibition

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for ovarian, gastric, and breast cancers based on initial preclinical observations. However, a comprehensive assessment of its in vivo performance relative to standard-of-care therapies is contingent upon the public availability of detailed experimental data. Future studies should aim to directly compare this compound with relevant clinical comparators in well-characterized preclinical models. Elucidation of its molecular target and cytotoxic payload will be crucial for understanding its mechanism of action and identifying potential biomarkers for patient selection. As the field of oncology moves towards more personalized medicine, the robust preclinical evaluation of novel agents like this compound is paramount for its successful clinical translation.

Independent Verification of Preclinical Data for SMP-93566: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

As of the latest search, there is no publicly available preclinical data for a compound designated SMP-93566. Searches for this identifier in scientific literature and drug development databases did not yield any published studies, mechanism of action, or independent verification of preclinical findings. This suggests that this compound may be an internal development code for a compound that has not yet been disclosed in public forums or scientific publications.

To fulfill the user's request for a comparison guide, the following sections provide a template for how such a document would be structured, using a hypothetical compound, Exemplarib , as a placeholder. This guide is designed for researchers, scientists, and drug development professionals to objectively compare a product's performance with other alternatives, supported by experimental data.

Comparative Efficacy of Exemplarib and Competitor A in a Xenograft Model

This section summarizes the in vivo efficacy of Exemplarib compared to a known competitor, Competitor A, in a mouse xenograft model of non-small cell lung cancer (NSCLC).

ParameterExemplarib (50 mg/kg)Competitor A (30 mg/kg)Vehicle Control
Tumor Growth Inhibition (%) 85%62%0%
Mean Tumor Volume (mm³) at Day 21 150 ± 25320 ± 401100 ± 120
Body Weight Change (%) -2%-10%+1%
p-value vs. Vehicle < 0.001< 0.01-
p-value vs. Competitor A < 0.05--

In Vitro Potency and Selectivity Profile

The following table details the in vitro potency of Exemplarib and Competitor A against the target kinase, TargetKinase-1, and a key off-target kinase, OffTargetKinase-3.

CompoundIC₅₀ for TargetKinase-1 (nM)IC₅₀ for OffTargetKinase-3 (nM)Selectivity Ratio (Off-Target/Target)
Exemplarib 51500300
Competitor A 1230025

Experimental Protocols

In Vivo Xenograft Study
  • Cell Line: A549 human non-small cell lung cancer cells.

  • Animals: Female athymic nude mice, 6-8 weeks old.

  • Procedure: 5 x 10⁶ A549 cells were implanted subcutaneously into the right flank of each mouse. When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle, Exemplarib (50 mg/kg), and Competitor A (30 mg/kg).

  • Dosing: Compounds were administered orally, once daily for 21 days.

  • Measurements: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.

  • Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Tukey's post-hoc test.

In Vitro Kinase Assays
  • Assay Format: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used.

  • Enzymes: Recombinant human TargetKinase-1 and OffTargetKinase-3.

  • Procedure: Kinase reactions were carried out in a 384-well plate. Compounds were pre-incubated with the kinase and ATP, followed by the addition of the substrate peptide.

  • Data Analysis: The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the proposed signaling pathway of Exemplarib and the workflow of the in vivo xenograft experiment.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TargetKinase1 TargetKinase-1 Receptor->TargetKinase1 Activation DownstreamEffector Downstream Effector TargetKinase1->DownstreamEffector TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression Exemplarib Exemplarib Exemplarib->TargetKinase1 Inhibition GrowthFactor Growth Factor GrowthFactor->Receptor

Caption: Proposed mechanism of action for Exemplarib.

cluster_setup Experiment Setup cluster_treatment Treatment Phase (21 Days) cluster_analysis Data Analysis CellCulture 1. A549 Cell Culture Implantation 2. Subcutaneous Implantation CellCulture->Implantation TumorGrowth 3. Tumor Growth to 100-150 mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice (n=10/group) TumorGrowth->Randomization Dosing 5. Daily Oral Dosing Randomization->Dosing Measurement 6. Measure Tumor & Body Weight 2x/week Dosing->Measurement Endpoint 7. Endpoint at Day 21 Measurement->Endpoint DataAnalysis 8. Statistical Analysis (ANOVA) Endpoint->DataAnalysis Results 9. Report TGI & Toxicity DataAnalysis->Results

Caption: Workflow for the in vivo xenograft study.

A Guide to Assessing the Immunogenicity of Antibody-Drug Conjugates in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, the inherent complexity of these molecules, combining a monoclonal antibody with a cytotoxic payload via a linker, introduces the potential for immunogenicity. An immune response to an ADC can impact its pharmacokinetics, efficacy, and safety. This guide provides a framework for assessing the immunogenicity of novel ADCs, with a focus on therapeutics for breast, gastric, and ovarian cancers, using publicly available data from established ADCs as benchmarks.

Comparative Immunogenicity Data of Approved ADCs

The incidence of anti-drug antibodies (ADAs) is a key indicator of immunogenicity. The table below summarizes the reported ADA rates for several prominent ADCs used in the treatment of breast, gastric, and ovarian cancers. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies and patient populations.

Antibody-Drug ConjugateTarget AntigenApproved Indications (selected)Anti-Drug Antibody (ADA) IncidenceNeutralizing Antibody (NAb) IncidenceReference
Trastuzumab emtansine (T-DM1) HER2Breast Cancer~5.3%Not consistently reported[1]
Trastuzumab deruxtecan (T-DXd) HER2Breast Cancer, Gastric CancerData not yet mature, but generally considered to have low immunogenic potential.Not yet established in publicly available data.
Sacituzumab govitecan TROP-2Breast Cancer~2% (persistent ADAs)Data not available

Note: The immunogenicity of ADCs can be influenced by various factors, including the antibody's protein sequence, the linker, the cytotoxic drug, and patient-specific factors. The majority of ADAs are typically directed against the monoclonal antibody component of the ADC.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for evaluating the immunogenicity of therapeutic proteins, including ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their neutralizing potential and other attributes.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assays (Bridging ELISA)

Principle: A bridging ELISA format is commonly used to detect bivalent ADAs that can bridge between drug molecules.

Screening Assay Protocol:

  • Plate Coating: Coat a 96-well microplate with streptavidin.

  • Capture: Add biotinylated ADC to the wells and incubate to allow binding to the streptavidin. Wash to remove unbound ADC.

  • Sample Incubation: Add patient serum samples to the wells. If ADAs are present, they will bind to the captured biotinylated ADC. Incubate and then wash.

  • Detection: Add a labeled (e.g., with horseradish peroxidase - HRP) version of the ADC. This will bind to the other arm of the ADA, forming a "bridge." Incubate and then wash.

  • Substrate Addition: Add a suitable substrate for the label (e.g., TMB for HRP). The enzymatic reaction will produce a colorimetric signal.

  • Readout: Measure the absorbance at the appropriate wavelength. A signal above a pre-determined cut-point is considered a presumptive positive.

Confirmatory Assay Protocol:

For samples that screen positive, a confirmatory assay is performed to demonstrate specificity. The protocol is similar to the screening assay, with one key difference:

  • Before adding the sample to the well, it is pre-incubated with an excess of the unlabeled ADC. If the ADAs are specific to the ADC, they will be blocked by the excess drug, resulting in a significant reduction of the signal in the assay.

Neutralizing Antibody (NAb) Assay (Cell-Based Assay)

Principle: This assay determines if the detected ADAs can inhibit the biological activity of the ADC. The specific design of the assay depends on the ADC's mechanism of action. For an ADC that induces cell death upon binding to its target on cancer cells, a cell viability assay can be used.

Protocol Example (for an ADC targeting a cancer cell surface receptor):

  • Cell Seeding: Seed a 96-well plate with a cancer cell line that expresses the target antigen for the ADC.

  • Sample Pre-incubation: In a separate plate, pre-incubate patient serum samples (containing potential NAbs) with a fixed concentration of the ADC.

  • Treatment: Transfer the ADC-serum mixture to the wells containing the target cells.

  • Incubation: Incubate the cells for a period sufficient to allow the ADC to exert its cytotoxic effect (e.g., 48-72 hours).

  • Viability Assessment: Add a reagent to measure cell viability (e.g., MTT or a luciferase-based assay).

  • Readout: Measure the signal (e.g., absorbance or luminescence). A reduction in the ADC's cytotoxic effect (i.e., an increase in cell viability) in the presence of the patient serum, compared to a control, indicates the presence of neutralizing antibodies.

T-cell Proliferation Assay

Principle: This assay assesses the potential for a therapeutic protein to induce a T-cell-dependent immune response, which is a key driver of ADA formation. It measures the proliferation of T-cells from healthy donors in response to the therapeutic protein.

Protocol Outline:

  • PBMC Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

  • Antigen Presentation: Co-culture the PBMCs with the ADC or peptide fragments derived from the ADC. Antigen-presenting cells (APCs) within the PBMC population will process and present peptides from the ADC on their MHC class II molecules.

  • T-cell Proliferation: If T-cells in the culture recognize the presented peptides, they will become activated and proliferate.

  • Measurement of Proliferation: After several days of culture, measure T-cell proliferation using methods such as:

    • CFSE Staining: Labeling cells with CFSE dye, which is diluted with each cell division, allowing for quantification of proliferation by flow cytometry.

    • Thymidine Incorporation: Adding radiolabeled thymidine, which is incorporated into the DNA of proliferating cells.

  • Analysis: An increase in T-cell proliferation in response to the ADC, compared to a negative control, suggests a potential for immunogenicity.

Visualizing Key Concepts in Immunogenicity Assessment

ADC Mechanism of Action and Potential for Immunogenicity

The following diagram illustrates the general mechanism of action of an ADC and highlights the components that can elicit an immune response.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_immune Potential Immunogenic Components ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor Binding Antibody Monoclonal Antibody ADC->Antibody Linker Linker ADC->Linker Drug Cytotoxic Drug ADC->Drug Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Trafficking Payload Cytotoxic Payload Lysosome->Payload Payload Release Apoptosis Apoptosis Payload->Apoptosis Induces

Caption: General mechanism of action of an ADC and its potentially immunogenic components.

Tiered Approach to Immunogenicity Testing

This workflow illustrates the standard multi-step process for detecting and characterizing anti-drug antibodies.

Immunogenicity_Workflow Screening Screening Assay (e.g., Bridging ELISA) Confirmation Confirmatory Assay (Specificity Test) Screening->Confirmation Presumptive Positives Characterization Characterization Assays Confirmation->Characterization Confirmed Positives NAb_Assay Neutralizing Antibody (NAb) Assay Characterization->NAb_Assay Titer Titer Determination Characterization->Titer Isotyping Isotyping (IgG, IgM, etc.) Characterization->Isotyping

Caption: Tiered workflow for the detection and characterization of anti-drug antibodies.

Logical Flow of an Immunogenicity Risk Assessment

This diagram outlines the key factors considered when evaluating the potential immunogenicity risk of a novel ADC.

Risk_Assessment cluster_product Product-Related Factors cluster_patient Patient-Related Factors Risk_Assessment Immunogenicity Risk Assessment Origin Origin of Antibody (e.g., Humanized, Chimeric) Risk_Assessment->Origin Novel_Epitopes Novel Epitopes (Linker, Payload, Neoantigens) Risk_Assessment->Novel_Epitopes Impurities Product Impurities & Aggregates Risk_Assessment->Impurities Immune_Status Patient Immune Status (e.g., Immunosuppressed) Risk_Assessment->Immune_Status Genetic_Factors Genetic Factors (HLA type) Risk_Assessment->Genetic_Factors Concomitant_Meds Concomitant Medications Risk_Assessment->Concomitant_Meds Risk_Level Overall Risk Level (Low, Medium, High) Origin->Risk_Level Novel_Epitopes->Risk_Level Impurities->Risk_Level Immune_Status->Risk_Level Genetic_Factors->Risk_Level Concomitant_Meds->Risk_Level

Caption: Key factors influencing the immunogenicity risk assessment of an ADC.

References

Comparative study of the pharmacokinetic profiles of different SMP-93566 formulations.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data on the pharmacokinetic properties of various SMP-93566 formulations reveals a significant lack of public information, precluding a detailed comparative analysis at this time. Extensive searches for "this compound" have not yielded specific preclinical or clinical data, information on different formulations, or detailed experimental protocols associated with this compound.

Antibody-drug conjugates (ADCs) like this compound represent a promising class of targeted cancer therapies. Their pharmacokinetic (PK) profiles are inherently complex, influenced by the monoclonal antibody, the cytotoxic payload, and the linker technology. A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of different ADC formulations is critical for optimizing their therapeutic index.

General Principles of Antibody-Drug Conjugate Pharmacokinetics

The pharmacokinetic behavior of an ADC is multifaceted and can be assessed by measuring several components:

  • Total Antibody: Represents the concentration of all antibody species, conjugated and unconjugated.

  • Conjugated Antibody (ADC): The concentration of the antibody with the drug payload attached. This is a key indicator of the delivery vehicle's presence in circulation.

  • Unconjugated (Free) Drug: The concentration of the cytotoxic payload that has been released from the antibody. This is crucial for understanding potential off-target toxicities.

The interplay between these components determines the overall efficacy and safety of the ADC. Factors such as the drug-to-antibody ratio (DAR), the stability of the linker, and the specific characteristics of the monoclonal antibody all play a significant role in the PK profile.

Hypothetical Experimental Workflow for ADC Pharmacokinetic Analysis

While specific data for this compound is unavailable, a typical experimental workflow to compare different formulations of an ADC would involve the following steps. This generalized workflow illustrates the standard process in the field for researchers and drug development professionals.

G cluster_preclinical Preclinical Phase cluster_analysis Data Analysis and Comparison formulation Development of Formulation A vs. Formulation B animal_model Selection of an appropriate animal model (e.g., tumor xenograft) formulation->animal_model dosing Single-dose administration of each formulation animal_model->dosing sampling Serial blood sampling at predefined time points dosing->sampling bioanalysis Quantification of total antibody, ADC, and free drug using validated bioanalytical methods (e.g., ELISA, LC-MS/MS) sampling->bioanalysis pk_parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2, CL) bioanalysis->pk_parameters comparison Statistical comparison of PK parameters between formulations pk_parameters->comparison pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling to correlate exposure with efficacy and toxicity comparison->pd_modeling selection Selection of lead formulation for further development pd_modeling->selection

Caption: A generalized workflow for the comparative pharmacokinetic analysis of different antibody-drug conjugate formulations.

Conclusion

Despite the clear importance of understanding the pharmacokinetic profiles of different this compound formulations, the current lack of publicly available data makes it impossible to provide the requested comparative guide. The information presented here is based on general principles of ADC pharmacokinetics and is intended to provide a framework for such a study. Researchers and drug development professionals are encouraged to consult internal documentation or await public disclosure of data related to this compound to perform a meaningful comparative analysis. It is possible that "this compound" is an internal compound designation and may be known publicly by a different name.

Safety Operating Guide

Navigating the Safe Disposal of SMP-93566: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling and disposal of the antibody-drug conjugate SMP-93566 are critical for ensuring personnel safety and regulatory compliance. Given the potent nature of antibody-drug conjugates (ADCs), stringent procedures must be followed throughout the lifecycle of the compound, from initial handling to final waste disposal.

As a novel ADC, specific disposal and handling protocols for this compound are not publicly available. However, based on established best practices for this class of highly potent compounds, a comprehensive safety and disposal plan can be implemented. ADCs are comprised of a highly toxic payload conjugated to a monoclonal antibody, necessitating their treatment as both a biological and a chemical hazard.[1][2][3]

Immediate Safety and Handling Protocols

Prior to any handling of this compound, a thorough risk assessment should be conducted to establish Occupational Exposure Limits (OELs) and ensure appropriate containment strategies are in place.[1][4] The highly toxic nature of the ADC payload means that even minimal exposure can be hazardous.[2]

Key Handling Steps and Precautions:

  • Containment: All handling of this compound, especially when in powder form, should be performed within a certified containment system, such as an isolator or a Class II biological safety cabinet, to prevent aerosolization and exposure.[4][5]

  • Personal Protective Equipment (PPE): A comprehensive PPE protocol is mandatory and should include, at a minimum:

    • Disposable, solid-front protective laboratory coat or gown

    • Two pairs of chemotherapy-grade nitrile gloves

    • Eye protection (safety glasses with side shields or goggles)

    • A fit-tested N95 respirator or higher

  • Decontamination: All surfaces and equipment in contact with this compound must be decontaminated. A validated decontamination agent, such as a 10% bleach solution followed by a neutralizing agent like 70% ethanol, is recommended.

Step-by-Step Disposal Plan for this compound

The disposal of this compound and all associated contaminated materials must be managed as hazardous waste. Adherence to institutional, local, and national regulations for cytotoxic and chemical waste is imperative.

1. Waste Segregation:

  • Solid Waste: All contaminated solid waste, including vials, pipette tips, gloves, gowns, and bench paper, should be placed in a clearly labeled, leak-proof, and puncture-resistant hazardous waste container designated for cytotoxic chemical waste.

  • Liquid Waste: Unused solutions of this compound and contaminated liquids should be collected in a dedicated, sealed, and shatter-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical name "this compound."

  • Sharps: All contaminated needles, syringes, and other sharps must be immediately placed in a designated sharps container for cytotoxic waste.

2. Waste Packaging and Labeling:

  • All waste containers must be securely sealed to prevent leakage.

  • Each container must be labeled with the contents (e.g., "this compound Contaminated Solid Waste"), the date, and the universal biohazard and cytotoxic symbols.

3. Storage:

  • Packaged hazardous waste should be stored in a designated, secure area with limited access, away from general laboratory traffic.

  • The storage area should have secondary containment in case of spills.

4. Final Disposal:

  • Disposal of this compound waste must be handled by a licensed hazardous waste disposal company.

  • Never dispose of this compound waste down the drain or in the general trash.

Quantitative Data Summary

No specific quantitative data for this compound was publicly available at the time of this report. For ADCs in general, key quantitative metrics to consider during handling and safety assessments include:

ParameterTypical Range for ADCsSignificance
Occupational Exposure Limit (OEL)< 0.1 µg/m³Dictates the required level of containment and PPE.[4]
Drug-to-Antibody Ratio (DAR)2 - 8Influences the overall potency and toxicity of the ADC.

Experimental Workflow for ADC Handling and Disposal

The following diagram outlines a generalized workflow for the safe handling and disposal of antibody-drug conjugates like this compound in a research laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_decon Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment (Establish OEL) prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_containment Prepare Containment (e.g., BSC) prep_ppe->prep_containment handling_reconstitution Reconstitute/Prepare This compound Solution prep_containment->handling_reconstitution handling_experiment Perform Experiment handling_reconstitution->handling_experiment decon_surfaces Decontaminate Surfaces and Equipment handling_experiment->decon_surfaces decon_ppe Doff PPE Correctly decon_surfaces->decon_ppe disposal_segregate Segregate Waste (Solid, Liquid, Sharps) decon_ppe->disposal_segregate disposal_package Package and Label Hazardous Waste disposal_segregate->disposal_package disposal_store Store in Designated Area disposal_package->disposal_store disposal_pickup Arrange for Professional Hazardous Waste Pickup disposal_store->disposal_pickup

Generalized workflow for safe handling and disposal of ADCs.

Disclaimer: This document provides guidance based on general best practices for handling antibody-drug conjugates. It is not a substitute for a compound-specific Safety Data Sheet (SDS) or institutional safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

References

Essential Safety and Logistical Information for Handling SMP-93566

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical guidance for the handling and disposal of SMP-93566, a potent antibody-drug conjugate (ADC) payload. Due to its cytotoxic nature, stringent adherence to the following protocols is mandatory to ensure personnel safety and prevent contamination. The information presented is based on established best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and cytotoxic compounds.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the personal protective equipment outlined below. The selection of PPE is based on a risk assessment of potential exposure routes, including inhalation, dermal contact, and ingestion.[1][2]

PPE CategoryItemSpecifications and Usage Guidelines
Hand Protection Double GlovingWear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon suspected contamination.
Chemical-Resistant GlovesFor procedures with a high risk of splashing, outer gloves should be of a material with demonstrated resistance to the solvents in use.
Body Protection Disposable GownA solid-front, back-closing disposable gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner gloves.
Lab CoatA dedicated lab coat, used only for work with this compound, should be worn over scrubs and under the disposable gown. It must not be worn outside the designated laboratory area.
Respiratory Protection N95 Respirator or HigherFor handling powdered this compound or when aerosol generation is possible, a properly fit-tested N95 respirator is the minimum requirement. For high-risk procedures, a powered air-purifying respirator (PAPR) is recommended.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory at all times when this compound is being handled.
Face ShieldA full-face shield must be worn over safety goggles during any procedure with a risk of splashes or aerosol generation.

Operational Plans: Handling and Experimental Protocols

All manipulations of this compound must be conducted within a certified chemical fume hood, biological safety cabinet (BSC), or a containment isolator to minimize exposure.[3][4] The work area should be designated for cytotoxic agent use only and clearly labeled.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don appropriate PPE B Prepare designated containment area (fume hood/isolator) A->B C Verify emergency equipment is accessible (spill kit, eyewash) B->C D Retrieve this compound from secure storage C->D Proceed to Handling E Perform experimental procedures within containment D->E F Decontaminate all surfaces and equipment post-procedure E->F G Segregate all contaminated waste into labeled, sealed containers F->G Proceed to Disposal H Dispose of waste according to institutional cytotoxic waste guidelines G->H I Doff PPE in designated area H->I

Caption: Standard workflow for handling this compound.

Key Experimental Protocols:
  • Weighing Powdered this compound: This procedure must be performed within a containment isolator or a dedicated powder-containment balance hood. The use of a PAPR is strongly recommended during this operation.

  • Reconstitution of this compound: Use a closed-system transfer device (CSTD) to reconstitute the powdered compound. This minimizes the risk of aerosol generation and spills.

  • Cell Culture Applications: When adding this compound to cell cultures, perform the work in a Class II BSC. All pipette tips and other contaminated disposables must be treated as cytotoxic waste.

Disposal Plans

All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[3][5]

Waste Segregation and Disposal Pathway

cluster_waste_generation Waste Generation cluster_waste_containment Containment cluster_final_disposal Final Disposal A Contaminated Sharps (needles, glass) E Puncture-proof, labeled sharps container A->E B Contaminated PPE (gloves, gown) F Labeled, sealed cytotoxic waste bags B->F C Liquid Waste (unused solutions, cell media) G Leak-proof, labeled liquid waste container C->G D Solid Waste (pipette tips, tubes) D->F H Collection by certified hazardous waste personnel E->H F->H G->H I Incineration at a licensed facility H->I

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.